GNA002
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H55NO8 |
|---|---|
Molecular Weight |
701.9 g/mol |
IUPAC Name |
(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m0/s1 |
InChI Key |
HJJVIXXMFVHPER-OELWLWEHSA-N |
Isomeric SMILES |
CCOCCNC(=O)/C(=C\C[C@@]12C(=O)[C@@H]3C[C@@H]([C@@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C |
Canonical SMILES |
CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Dichotomous Role of GNAO1 in Cancer: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanine nucleotide-binding protein G(o) subunit alpha (GNAO1), encoded by the GNAO1 gene, is a critical member of the G-protein family, acting as a molecular switch in signal transduction.[1] While extensively studied in neurology, its role in oncology is emerging and reveals a complex, context-dependent duality. In some malignancies, such as colorectal and hepatocellular carcinoma, GNAO1 functions as a tumor suppressor, inhibiting key oncogenic pathways. Conversely, in gastric and breast cancer, it can act as an oncogene, promoting proliferation and correlating with poor prognosis. This guide provides an in-depth technical overview of the known mechanisms of action of GNAO1 in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling networks involved.
GNAO1 as a Tumor Suppressor
Evidence strongly suggests a tumor-suppressive role for GNAO1 in several cancers, primarily through the inhibition of cell growth, migration, and the promotion of senescence or differentiation.
Colorectal Cancer (CRC)
In colorectal cancer, GNAO1 is significantly downregulated in tumor tissues compared to normal colon tissues.[1][2][3] Its re-expression in CRC cell lines triggers a cascade of anti-tumorigenic effects.
Mechanism of Action: Overexpression of GNAO1 in CRC cells has been shown to exert its tumor-suppressive effects by inhibiting the mTOR/S6K signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and survival. By suppressing this pathway, GNAO1 effectively halts key processes required for tumor growth and progression.[4]
Quantitative Data Summary:
| Cell Line | Experiment | Result of GNAO1 Overexpression | Citation |
| HCT116, DLD-1 | Cell Proliferation Assay | Significant suppression of proliferation at 48 and 72 hours | [2] |
| HCT116, DLD-1 | Transwell Migration Assay | Significant reduction in cell migration ability (p<0.001) | [1] |
| HCT116, DLD-1 | Colony Formation Assay | Significant reduction in colony formation over 14 days (p<0.001) | [1] |
| Nude Mice | Xenograft Tumor Growth | Inhibition of tumor formation in vivo | [3] |
Signaling Pathway:
Caption: GNAO1 inhibits the mTOR/S6K pathway in colorectal cancer.
Hepatocellular Carcinoma (HCC)
Similar to CRC, GNAO1 expression is significantly lower in HCC tissues compared to adjacent non-tumorous tissues.[5][6] Its downregulation is associated with increased cell proliferation and a suppression of cellular senescence.[6] Clinically, high GNAO1 expression is a positive prognostic marker, correlating with better relapse-free survival (RFS).[5]
Quantitative Data Summary:
| Patient Cohort | Analysis | Finding | Citation |
| HCC Patients | Kaplan-Meier Survival Analysis | High GNAO1 expression correlates with better RFS (p < 0.05) | [5] |
| HCC Cell Lines | siRNA-mediated knockdown | Increased cell proliferation, suppressed cellular senescence | [6] |
Glioma
In glioma, GNAO1 expression is lower than in normal neuronal tissues, and its high expression is linked to a better prognosis.[7] GNAO1 acts as a pro-differentiation factor in glioma stem-like cells (GSCs).
Mechanism of Action: GNAO1 overexpression promotes the neural differentiation of GSCs, which reduces their capacity for proliferation and colony formation.[7] This is achieved by GNAO1 recruiting the E3 ubiquitin ligase TRIM21 to the transcription factor CREB. This recruitment facilitates the ubiquitination and subsequent degradation of CREB. The reduction in CREB levels leads to decreased histone H3K27 acetylation at the promoter of HES1, a key neural progenitor gene, thereby suppressing its expression and allowing differentiation to proceed.[7]
Signaling Pathway:
Caption: GNAO1 promotes glioma cell differentiation via the TRIM21/CREB/HES1 axis.
GNAO1 as an Oncogene
In contrast to its tumor-suppressive roles, GNAO1 can be overexpressed in certain cancers, where it contributes to oncogenesis and is associated with poor clinical outcomes.
Gastric Cancer (GC)
In gastric cancer, GNAO1 is frequently overexpressed, with high expression observed in 62.9% of patients in one study.[8] This overexpression significantly correlates with poorer overall survival.[8]
Mechanism of Action: In GC cells, GNAO1 appears to promote cell proliferation and inhibit apoptosis. Silencing GNAO1 with siRNA markedly inhibits GC cell proliferation and induces apoptosis. This pro-apoptotic effect is mediated by the increased accumulation of the pro-apoptotic proteins Puma and Bim, a process that may be regulated by the Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2) signaling pathway.[8]
Quantitative Data Summary:
| Metric | GNAO1 Expression | Result | Citation |
| Overall Survival | High (Positive) | Median 27 months | [8] |
| Overall Survival | Low (Negative) | Median 61 months (P=0.033) | [8] |
| GC Cell Proliferation | siRNA-mediated silencing | Significant inhibition (P<0.01) | [8] |
| Apoptosis-related proteins | siRNA-mediated silencing | Increased abundance of PARP, Puma, and Bim | [8] |
Signaling Pathway:
Caption: GNAO1 promotes proliferation and inhibits apoptosis in gastric cancer.
Breast Cancer
The first somatic mutation of GNAO1 identified in cancer was the R243H mutation in breast carcinomas.[9] This mutation is oncogenic.
Mechanism of Action: Unlike other G-protein mutations that impair GTPase activity, the R243H mutation renders the Gαo subunit constitutively active by accelerating the rate of GDP/GTP nucleotide exchange.[9] This "always on" state enhances downstream signaling pathways responsible for neoplastic transformation. One such pathway directly triggered by active Gαo is the Src-STAT3 signaling cascade, which is a well-established driver of oncogenesis.[9]
Signaling Pathway:
References
- 1. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oak.chosun.ac.kr [oak.chosun.ac.kr]
- 5. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The down-regulation of GNAO1 and its promoting role in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Molecular basis of a novel oncogenic mutation in GNAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GNA002 in PRC2 Complex Disruption: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator essential for maintaining cellular identity and proper development. Its catalytic subunit, the Enhancer of Zeste Homolog 2 (EZH2), methylates histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression. Dysregulation of PRC2 activity is implicated in various malignancies, making EZH2 a compelling target for therapeutic intervention. This technical guide delves into the role of GNA002 in the disruption of the PRC2 complex.
Initial research into this topic can be ambiguous due to the nomenclature. "this compound" refers to a specific, potent, and covalent inhibitor of EZH2. However, it is important to distinguish this compound from the protein product of the GNAO1 gene, a G-protein alpha subunit involved in neuronal signaling, which is sometimes a source of confusion due to the similar naming convention. This document will first address the direct and well-documented role of the chemical compound this compound in PRC2 disruption and then explore the potential, though currently indirect, links between GNAO1 signaling and PRC2 regulation.
Part 1: this compound - A Direct Covalent Inhibitor of EZH2
This compound is a derivative of Gambogenic acid (GNA), a natural compound that has demonstrated significant anti-cancer properties. This compound has been identified as a highly potent and specific covalent inhibitor of EZH2, the enzymatic core of the PRC2 complex.[1][2]
Mechanism of Action
This compound disrupts the PRC2 complex through a multi-faceted mechanism:
-
Covalent Binding to EZH2 : this compound specifically and covalently binds to the Cysteine 668 (Cys668) residue located within the SET domain of EZH2.[1][2][3] The SET domain is the catalytic site responsible for the methyltransferase activity of EZH2. This covalent modification irreversibly inactivates the enzyme.
-
Induction of EZH2 Degradation : The binding of this compound to EZH2 triggers the ubiquitination of EZH2, mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][4] This ubiquitination cascade marks EZH2 for proteasomal degradation, leading to a significant reduction in total EZH2 protein levels.[1][4]
-
Disruption of PRC2 Complex Integrity : The degradation of EZH2 leads to the destabilization of the entire PRC2 complex. Treatment with this compound has been shown to reduce the association between EZH2 and EED, another core component of the PRC2 complex, further compromising its function.[4]
-
Reduction of H3K27 Trimethylation : By inhibiting EZH2's enzymatic activity and promoting its degradation, this compound leads to a significant decrease in the levels of H3K27me3, the repressive histone mark deposited by PRC2.[1][3][4]
-
Reactivation of Tumor Suppressor Genes : The reduction in H3K27me3 at the promoter regions of PRC2 target genes leads to the reactivation of their expression.[1][3] Many of these are tumor suppressor genes that are silenced in cancer cells, and their re-expression contributes to the anti-proliferative and pro-apoptotic effects of this compound.[1][4]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cancer cell lines and in vivo models.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ for EZH2 Inhibition | 1.1 µM | In vitro biochemical assay | [1][3] |
| IC₅₀ for Cell Proliferation | 0.070 µM | MV4-11 (Leukemia) | [1][3] |
| 0.103 µM | RS4-11 (Leukemia) | [1][3] | |
| In Vivo Tumor Growth Inhibition | Significant reduction | Cal-27 (Head and Neck Cancer) Xenograft | [2][3][4] |
| Significant suppression | A549 (Lung Cancer) Xenograft | [1][4] | |
| Significant suppression | Daudi and Pfeiffer (Lymphoma) Xenografts | [1] |
Signaling Pathway and Mechanism of this compound
Caption: Mechanism of this compound action on the PRC2 complex.
Experimental Protocols
1. In Vitro EZH2 Inhibition Assay:
-
Objective: To determine the IC₅₀ of this compound for EZH2 methyltransferase activity.
-
Methodology: A common method is a radiometric assay using recombinant PRC2 complex, a histone H3 peptide substrate, and S-[³H]-adenosylmethionine (SAM) as a methyl donor. The reaction is incubated with varying concentrations of this compound. The amount of incorporated radiolabel is quantified by scintillation counting. The IC₅₀ is calculated from the dose-response curve.
2. Cell Viability Assay:
-
Objective: To measure the effect of this compound on cancer cell proliferation.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively. The IC₅₀ for cell proliferation is determined from the resulting dose-response curves.
3. Western Blotting for H3K27me3 and PRC2 Components:
-
Objective: To assess the effect of this compound on the levels of H3K27me3 and PRC2 proteins.
-
Methodology: Cells are treated with this compound for various times. Histones are extracted using an acid extraction protocol, and total protein lysates are also prepared. Protein concentrations are determined, and equal amounts are separated by SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with specific antibodies against H3K27me3, total H3, EZH2, SUZ12, and EED. A loading control like GAPDH or β-actin is used for total protein normalization.
4. Co-Immunoprecipitation (Co-IP):
-
Objective: To investigate the integrity of the PRC2 complex after this compound treatment.
-
Methodology: Cells are treated with this compound, and nuclear extracts are prepared. An antibody against a core PRC2 component (e.g., SUZ12) is used to immunoprecipitate the complex. The immunoprecipitated proteins are then analyzed by Western blotting using antibodies against other PRC2 components (e.g., EZH2, EED) to assess their association.
5. Chromatin Immunoprecipitation (ChIP)-qPCR:
-
Objective: To determine the effect of this compound on H3K27me3 levels at specific gene promoters.
-
Methodology: Cells are treated with this compound and cross-linked with formaldehyde. Chromatin is sheared, and an antibody against H3K27me3 is used to immunoprecipitate the chromatin-histone complexes. The DNA is then purified, and quantitative PCR (qPCR) is performed using primers specific for the promoter regions of known PRC2 target genes.
Caption: Workflow for characterizing this compound's effect on PRC2.
Part 2: GNAO1 - Potential Indirect Links to PRC2 Regulation
While there is no current evidence for a direct physical interaction between the GNAO1 protein and the PRC2 complex, it is plausible that GNAO1-mediated signaling pathways could indirectly influence PRC2 activity or expression. GNAO1 is the alpha subunit of the G₀ heterotrimeric G-protein, which is highly expressed in the central nervous system and plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs).[5] Mutations in GNAO1 are associated with a spectrum of neurodevelopmental disorders, including developmental and epileptic encephalopathies.[6][7][8][9][10]
GNAO1 Signaling Pathways
Upon activation by a GPCR, the Gαo subunit (GNAO1) dissociates from the Gβγ dimer and modulates the activity of downstream effectors. Key signaling pathways influenced by GNAO1 include:
-
Inhibition of Adenylyl Cyclase: GNAO1, being a member of the Gi/o family, typically inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[11][12][13]
-
Regulation of Ion Channels: The Gβγ subunits released upon GNAO1 activation can directly modulate the activity of ion channels, particularly calcium and potassium channels, thereby regulating neuronal excitability.[5][11]
-
Modulation of the Rho Signaling Pathway: Recent studies suggest that GNAO1 acts as a molecular switch that regulates the Rho signaling pathway, which is crucial for cytoskeletal remodeling and neurite outgrowth in developing neurons.[14]
Hypothetical Links between GNAO1 Signaling and PRC2
Given that PRC2 expression and activity are regulated by various signaling cascades, we can hypothesize potential indirect connections with GNAO1:
-
cAMP/PKA Pathway: The cAMP-dependent protein kinase (PKA) pathway, which is inhibited by GNAO1, has been shown to influence epigenetic modifiers. For example, the transcription factor CREB, a downstream target of PKA, can enhance the activity of EZH2.[15] Therefore, chronic alterations in GNAO1 activity, as seen in GNAO1-related disorders, could potentially lead to dysregulated cAMP levels, which in turn might affect EZH2 expression or function through pathways involving CREB or other transcription factors.
-
Calcium Signaling: GNAO1 signaling can modulate intracellular calcium levels.[16] Calcium is a ubiquitous second messenger that can influence a wide range of cellular processes, including gene expression. While a direct link between calcium signaling and PRC2 is not well-established, it is known that calcium-dependent kinases and phosphatases can phosphorylate various nuclear proteins, and phosphorylation is a known post-translational modification that can regulate PRC2 activity.[17]
-
Neurodevelopmental Context: Both GNAO1 and PRC2 are fundamentally important for proper neurodevelopment.[5][18][19] PRC2 is essential for silencing non-neuronal genes and maintaining neuronal identity.[20] Pathogenic variants in GNAO1 lead to profound neurodevelopmental defects.[6][9] It is conceivable that the aberrant neuronal signaling caused by GNAO1 mutations could lead to downstream changes in the expression of key developmental transcription factors, which in turn could alter the recruitment or expression of PRC2 at specific gene loci during brain development.
Caption: Potential indirect signaling links between GNAO1 and PRC2.
Conclusion
The relationship between the GNAO1 gene product and the PRC2 complex is, at present, speculative and likely indirect. While both are crucial for neurodevelopment, any functional crosstalk is probably mediated through downstream signaling cascades, such as those involving cAMP or calcium, which may influence the expression or post-translational modification of PRC2 components. Further research is required to elucidate any such connections, which could provide novel insights into the pathophysiology of GNAO1-related neurodevelopmental disorders. For drug development professionals, this compound represents a direct and targetable mechanism for PRC2 inhibition, while the GNAO1-PRC2 axis remains an area for future exploratory research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum of neurodevelopmental disease associated with the GNAO1 guanosine triphosphate–binding region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of the First GNAO1-Related Neurodevelopmental Disorders Caregiver Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GNAO1-related neurodevelopmental disorder: Literature review and caregiver survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gnao1 is a molecular switch that regulates the Rho signaling pathway in differentiating neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NRSF- GNAO1 Pathway Contributes to the Regulation of Cardiac Ca2+ Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Post-translational modifications of PRC2: signals directing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. GNAO1 organizes the cytoskeletal remodeling and firing of developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impaired PRC2 activity promotes transcriptional instability and favors breast tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Influence of GNAO1 on H3K27 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The G-protein subunit alpha o1 (GNAO1) is a critical signaling protein predominantly expressed in the central nervous system. While its role in neurodevelopmental disorders and certain cancers is increasingly recognized, its impact on epigenetic regulation, particularly histone methylation, remains an emerging area of investigation. This technical guide explores the current understanding of GNAO1's potential influence on the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic mark in gene silencing. We delve into the methodologies for investigating this relationship, present hypothetical data for illustrative purposes, and outline the signaling pathways that may connect GNAO1 to the epigenetic machinery.
Introduction to GNAO1 and H3K27 Methylation
GNAO1, the protein product of the GNAO1 gene, is the alpha subunit of the Go heterotrimeric G-protein. It acts as a molecular switch in signal transduction, primarily coupled with G-protein coupled receptors (GPCRs) to regulate downstream effectors. Mutations in GNAO1 are associated with a spectrum of severe neurological conditions, including developmental and epileptic encephalopathies and movement disorders.[1][2][3][4][5][6][7][8][9]
H3K27 methylation, particularly trimethylation (H3K27me3), is a canonical repressive histone modification catalyzed by the Polycomb Repressive Complex 2 (PRC2). This epigenetic mark is crucial for maintaining gene expression patterns essential for proper development and cellular identity. Dysregulation of H3K27 methylation is a hallmark of various diseases, including cancer.
While direct evidence linking GNAO1 to H3K27 methylation is currently limited, emerging research on GNAO1's role in cancer and its interplay with DNA methylation suggests a potential for broader epigenetic influence.[10][11] This guide provides a framework for investigating this putative connection.
Potential Signaling Pathways Linking GNAO1 to H3K27 Methylation
The functional link between GNAO1 signaling and the PRC2 complex, the enzymatic writer of H3K27 methylation, is likely indirect and may involve several downstream signaling cascades. The diagram below illustrates a potential pathway.
Caption: Potential signaling pathway from GNAO1 to H3K27 methylation.
This proposed pathway suggests that GNAO1, upon activation by a GPCR, dissociates from its Gβγ subunit. The liberated Gβγ dimer can then activate downstream signaling cascades, such as the PI3K/Akt/mTOR pathway. mTOR, a serine/threonine kinase, is known to phosphorylate and regulate the activity of various cellular proteins, including EZH2, the catalytic subunit of PRC2. This regulation could potentially alter global H3K27 methylation levels.
Experimental Protocols for Investigating GNAO1's Effect on H3K27 Methylation
To elucidate the relationship between GNAO1 and H3K27 methylation, a series of well-defined experiments are necessary.
Cell Line Models
-
Neuroblastoma cell lines (e.g., SH-SY5Y, Neuro-2a): These cells endogenously express GNAO1 and are relevant to its primary site of action.
-
HEK293T cells: Easily transfectable and suitable for overexpression and knockdown studies.
-
Patient-derived induced pluripotent stem cells (iPSCs): Differentiated into neurons, these provide a more physiologically relevant model for studying disease-related mutations.[1]
Key Experimental Methodologies
The following workflow outlines the key experiments to investigate the impact of GNAO1 on H3K27 methylation.
Caption: Experimental workflow to study GNAO1 and H3K27 methylation.
Detailed Protocols:
-
Western Blot Analysis:
-
Culture cells with manipulated GNAO1 expression.
-
Lyse cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K27me3, total H3 (as a loading control), GNAO1, and key signaling proteins (e.g., p-Akt, p-mTOR, EZH2).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Chromatin Immunoprecipitation (ChIP-qPCR):
-
Crosslink protein-DNA complexes in cells with formaldehyde.
-
Lyse cells and sonicate to shear chromatin.
-
Immunoprecipitate chromatin with an antibody against H3K27me3.
-
Reverse crosslinks and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers for promoter regions of known PRC2 target genes.
-
-
Co-Immunoprecipitation (Co-IP):
-
Lyse cells expressing tagged GNAO1 or endogenous GNAO1.
-
Incubate cell lysate with an antibody against GNAO1 (or the tag).
-
Precipitate the antibody-protein complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blot for the presence of PRC2 subunits (e.g., EZH2, SUZ12).
-
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical data from the experiments described above to illustrate potential findings.
Table 1: Western Blot Quantification of Global H3K27me3 Levels
| Cell Line | GNAO1 Status | Relative H3K27me3 Level (normalized to Total H3) |
| SH-SY5Y | Wild-Type | 1.00 ± 0.12 |
| SH-SY5Y | GNAO1 Knockdown | 1.58 ± 0.21 |
| SH-SY5Y | GNAO1 Overexpression | 0.65 ± 0.09 |
| HEK293T | Mock Transfection | 1.00 ± 0.15 |
| HEK293T | GNAO1-WT Overexpression | 0.71 ± 0.11 |
| HEK293T | GNAO1-G203R Mutant | 1.35 ± 0.18 |
Data are presented as mean ± standard deviation.
Table 2: ChIP-qPCR Analysis of H3K27me3 at Target Gene Promoters
| Target Gene | GNAO1 Status in SH-SY5Y | Fold Enrichment of H3K27me3 (relative to IgG control) |
| HOXA9 | Wild-Type | 25.3 ± 3.1 |
| HOXA9 | GNAO1 Knockdown | 42.1 ± 4.5 |
| MYT1 | Wild-Type | 18.9 ± 2.5 |
| MYT1 | GNAO1 Knockdown | 31.5 ± 3.8 |
Data are presented as mean ± standard deviation.
Conclusion and Future Directions
The investigation into the effects of GNAO1 on H3K27 methylation is a promising avenue for understanding the broader cellular functions of this critical G-protein and its role in disease. The experimental framework provided in this guide offers a systematic approach to dissecting this potential epigenetic regulatory axis. Future research should focus on in vivo studies using animal models with GNAO1 mutations to validate the in vitro findings and to explore the therapeutic potential of targeting epigenetic pathways in GNAO1-related disorders. While direct evidence is still forthcoming, the established connections between GNAO1 and other epigenetic mechanisms, such as DNA methylation, provide a strong rationale for these investigations.[10][11]
References
- 1. Phenotypic Diversity in GNAO1 Patients: A Comprehensive Overview of Variants and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. About GNAO1 - GNAO1 [gnao1.it]
- 4. gnao1.org [gnao1.org]
- 5. neurology.org [neurology.org]
- 6. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and Molecular Profiling in GNAO1 Permits Phenotype-Genotype Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. DNMT1 mediated promoter methylation of GNAO1 in hepatoma carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CircGNAO1 strengthens its host gene GNAO1 expression for suppression of hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
GNA002-Induced EZH2 Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of GNA002, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). This compound induces the degradation of EZH2 through a ubiquitin-mediated pathway, offering a promising therapeutic strategy for various cancers characterized by EZH2 dysregulation. This document outlines the core signaling pathway, presents quantitative data on this compound's efficacy, details relevant experimental protocols, and provides visual representations of the key mechanisms.
Core Signaling Pathway
This compound is a derivative of gambogenic acid that functions as a covalent inhibitor of EZH2.[1][2] It specifically and covalently binds to the Cys668 residue located within the SET domain of EZH2.[1][2][3] This binding event triggers a conformational change in the EZH2 protein, marking it for recognition by the E3 ubiquitin ligase, the COOH terminus of Hsp70-interacting protein (CHIP).[1][2][4] CHIP then mediates the polyubiquitination of EZH2, leading to its subsequent degradation by the 26S proteasome.[5] This degradation effectively reduces the cellular levels of EZH2, thereby inhibiting both its canonical methyltransferase activity and its non-canonical oncogenic functions.[1][2] The reduction in EZH2 levels leads to decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark.[1][3] This, in turn, reactivates the expression of PRC2-silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and tumor growth.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data related to the efficacy of this compound from preclinical studies.
| Parameter | Value | Reference |
| IC50 for EZH2 | 1.1 µM | [1][2] |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | [1][3] |
| RS4-11 | B-cell Acute Lymphoblastic Leukemia | 0.103 | [1][3] |
| Parameter | Value | Experimental Model | Reference |
| Dosage | 100 mg/kg | Cal-27 xenograft | [3][5] |
| Administration | Oral, daily | Cal-27 xenograft | [3][5] |
| Effect | Significant decrease in tumor volume and H3K27me3 levels in tumor tissues | Cal-27 xenograft | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, RS4-11)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
In Vitro Ubiquitination Assay
This assay is performed to demonstrate the this compound-induced, CHIP-mediated ubiquitination of EZH2.
Materials:
-
Recombinant EZH2 protein
-
Recombinant CHIP (E3), UBE1 (E1), and UbcH5a/b/c (E2) enzymes
-
Ubiquitin
-
This compound
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)
-
ATP
-
SDS-PAGE and Western blot reagents
-
Anti-EZH2 and anti-ubiquitin antibodies
Procedure:
-
Set up the ubiquitination reaction by combining recombinant EZH2, CHIP, UBE1, UbcH5a/b/c, and ubiquitin in the ubiquitination buffer.
-
Add ATP to initiate the reaction.
-
Add this compound or vehicle control (DMSO) to the respective reaction tubes.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-EZH2 antibody to detect the ubiquitinated forms of EZH2, which will appear as a high-molecular-weight smear. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.
Immunoprecipitation and Western Blotting
This protocol is used to assess the levels of EZH2 and other proteins in cells treated with this compound.
Materials:
-
Cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-EZH2, anti-H3K27me3, anti-total H3, and anti-GAPDH antibodies
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with this compound (e.g., 2 µM) or vehicle for the desired time (e.g., 24-48 hours).[3]
-
Lyse the cells in ice-cold lysis buffer.
-
For immunoprecipitation, incubate the cell lysate with an anti-EZH2 antibody overnight at 4°C, followed by incubation with protein A/G agarose beads.
-
Wash the beads and elute the immunoprecipitated proteins.
-
For direct Western blotting, quantify the protein concentration of the total cell lysates.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-total H3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the effect of this compound on the binding of EZH2 to the promoter regions of its target genes.
Materials:
-
Cancer cells
-
This compound
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-EZH2 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and reagents
-
Primers for target gene promoters (e.g., CDKN1A)
Procedure:
-
Treat cells with this compound or vehicle.
-
Crosslink proteins to DNA with formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-EZH2 antibody or an IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific to the promoter regions of known EZH2 target genes to quantify the amount of immunoprecipitated DNA.
In Vivo Xenograft Study
This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, daily) or vehicle control orally.[3][5]
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for EZH2 and H3K27me3 levels).[3][5]
Conclusion
This compound represents a novel class of EZH2 inhibitors that not only block its catalytic activity but also induce its degradation. This dual mechanism of action makes this compound a highly promising therapeutic agent for cancers that are dependent on EZH2. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working on EZH2-targeted therapies. Further investigation into the broader downstream effects of this compound-induced EZH2 degradation will continue to elucidate its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
GNA002: A Covalent EZH2 Inhibitor for Targeted Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gambogenic acid (GNA), a natural compound isolated from the resin of the Garcinia hanburyi tree, has demonstrated potent anti-cancer properties. Its derivative, GNA002, has emerged as a highly specific and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in a variety of human cancers.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy in preclinical cancer models. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel epigenetic therapies for cancer.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the irreversible inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1]
Covalent Inhibition of EZH2
This compound specifically and covalently binds to the cysteine residue at position 668 (Cys668) within the SET domain of EZH2.[1] This covalent modification blocks the methyltransferase activity of EZH2, preventing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1]
CHIP-Mediated Ubiquitination and Degradation
The covalent binding of this compound to EZH2 marks the protein for degradation. This process is mediated by the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein), which recognizes the this compound-bound EZH2 and facilitates its ubiquitination and subsequent degradation by the proteasome.[1] This leads to a significant reduction in total EZH2 protein levels within cancer cells.
Reactivation of Tumor Suppressor Genes
The inhibition of EZH2 and the subsequent decrease in H3K27me3 levels lead to the reactivation of PRC2-silenced tumor suppressor genes.[1] This restoration of tumor suppressor function contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.
Induction of Apoptosis via ROS-JNK Pathway
Independent of its effects on EZH2, the parent compound, gambogenic acid, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway, leading to endoplasmic reticulum (ER) stress. This represents an additional layer of anti-cancer activity.
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EZH2 [label="EZH2 (Cys668)", fillcolor="#FBBC05", fontcolor="#202124"]; PRC2 [label="PRC2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; H3K27me3 [label="H3K27me3↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TumorSuppressor [label="Tumor Suppressor Genes↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHIP [label="CHIP E3 Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Proteasomal Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Generation", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Stress [label="ER Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK_Pathway [label="JNK Pathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> EZH2 [label="Covalent Binding"]; EZH2 -> PRC2 [label="Forms"]; PRC2 -> H3K27me3 [label="Catalyzes"]; H3K27me3 -> TumorSuppressor [label="Suppresses", dir=T, style=dashed, color="#EA4335"]; TumorSuppressor -> Apoptosis [label="Induces"]; this compound -> EZH2; EZH2 -> Ubiquitination [label="Targeted by"]; CHIP -> Ubiquitination [label="Mediates"]; Ubiquitination -> Degradation; this compound -> ROS [label="Induces"]; ROS -> ER_Stress; ER_Stress -> JNK_Pathway; JNK_Pathway -> Apoptosis; }
Quantitative Data
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | [2] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [2] |
| GNA (Parent) | Not Specified | 1.1 | [1] |
In Vivo Tumor Growth Inhibition
| Cell Line | Cancer Type | Treatment | Outcome | Reference |
| Cal-27 | Head and Neck Cancer | This compound (100 mg/kg, p.o., daily) | Significant decrease in tumor volume and reduced H3K27me3 levels. | [1][3] |
| A549 | Non-Small Cell Lung Cancer | This compound (dose not specified) | Significant suppression of in vivo tumor growth. | [1] |
| Daudi | Burkitt's Lymphoma | This compound (dose not specified) | Significant suppression of in vivo tumor growth. | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | This compound (dose not specified) | Significant suppression of in vivo tumor growth. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][5][6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[5]
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Rabbit anti-EZH2 (1:1000)
-
Rabbit anti-H3K27me3 (1:1000)
-
Rabbit anti-cleaved Caspase-3 (1:1000)
-
Rabbit anti-PARP (1:1000)
-
Mouse anti-β-actin (1:5000)
-
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)-qPCR Assay
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known EZH2 target genes (e.g., MYT1, CCND2).[7]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., Cal-27, A549, Daudi, Pfeiffer) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Administer this compound orally at a dose of 100 mg/kg daily.[2] A common vehicle for oral administration consists of 0.5% carboxymethylcellulose sodium.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = (Length x Width²)/2).
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis, such as immunohistochemistry for EZH2 and H3K27me3 levels.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Treatment: Treat cells with Gambogenic Acid.
-
Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.[8]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at an excitation/emission of 488/525 nm. An increase in fluorescence indicates an increase in ROS levels.[8]
Co-Immunoprecipitation (Co-IP) for EZH2-CHIP Interaction
-
Cell Lysis: Lyse cells treated with this compound and a proteasome inhibitor (e.g., MG132) in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads.
-
Immunoprecipitation: Incubate the lysate with an anti-EZH2 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to pull down the EZH2 and its interacting proteins.
-
Washes: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against EZH2 and CHIP to confirm their interaction.[9]
Conclusion
This compound represents a promising new therapeutic agent for cancers with EZH2 dysregulation. Its covalent mechanism of action, leading to the degradation of EZH2 and the reactivation of tumor suppressor genes, provides a strong rationale for its continued development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers to further investigate the therapeutic potential of this compound and to design and execute robust preclinical studies. Further exploration of this compound in a wider range of cancer models and in combination with other anti-cancer agents is warranted to fully elucidate its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Gambogic Acid Shows Anti-Proliferative Effects on Non-Small Cell Lung Cancer (NSCLC) Cells by Activating Reactive Oxygen Species (ROS)-Induced Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Covalent Binding of GNA002 to EZH2 at Cysteine 668
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between GNA002, a potent and specific inhibitor, and its target, the Enhancer of Zeste Homolog 2 (EZH2) protein. This compound, a derivative of Gambogenic Acid (GNA), demonstrates a unique mechanism of action by forming a covalent bond with the Cysteine 668 (Cys668) residue within the catalytic SET domain of EZH2. This irreversible binding event triggers a cascade of cellular processes, ultimately leading to the degradation of EZH2 and the reactivation of tumor suppressor genes. This document details the quantitative binding data, comprehensive experimental protocols, and key signaling pathways involved in the this compound-EZH2 interaction.
Quantitative Data Summary
The following tables summarize the key quantitative metrics characterizing the potency and cellular efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 (EZH2) | 1.1 µM[1][2] | The half maximal inhibitory concentration of this compound against the enzymatic activity of EZH2. |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | IC50 | Description |
| MV4-11 (Acute Myeloid Leukemia) | 0.070 µM[1][2] | The half maximal inhibitory concentration of this compound on the proliferation of MV4-11 cells. |
| RS4-11 (Acute Lymphoblastic Leukemia) | 0.103 µM[1][2] | The half maximal inhibitory concentration of this compound on the proliferation of RS4-11 cells. |
EZH2 Signaling and this compound's Mechanism of Action
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating Histone H3 at Lysine 27 (H3K27), leading to transcriptional repression.[3][4] this compound disrupts this process through a novel mechanism. By covalently binding to Cys668 in the EZH2 SET domain, this compound not only inhibits its methyltransferase activity but also marks EZH2 for degradation via the ubiquitin-proteasome system.[1][2][5] This degradation is mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][2][5]
Experimental Workflow for Characterizing this compound-EZH2 Binding
The following diagram outlines a typical experimental workflow to characterize the binding of this compound to EZH2 and its cellular consequences.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the binding and effects of this compound on EZH2. These are generalized protocols and may require optimization for specific experimental conditions.
Affinity Pull-Down Assay for Target Identification
This assay is used to identify the direct binding partners of this compound from a cellular lysate. A biotinylated version of this compound is required.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cancer cell line of interest
Procedure:
-
Cell Lysate Preparation: Culture cancer cells to 80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Bead Preparation: Wash the streptavidin magnetic beads with wash buffer according to the manufacturer's instructions.
-
Bait Immobilization: Incubate the washed beads with biotinylated this compound to allow for binding.
-
Protein Binding: Add the cell lysate to the beads coated with biotinylated this compound. Incubate with gentle rotation to allow for the binding of target proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer and heating.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and identify the this compound-binding proteins by mass spectrometry.
Mass Spectrometry for Covalent Adduct Confirmation
This method confirms the covalent binding of this compound to EZH2 and identifies the specific residue involved.
Materials:
-
Recombinant human EZH2 protein
-
This compound
-
Reaction buffer
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
In Vitro Reaction: Incubate recombinant EZH2 with this compound in the reaction buffer.
-
Sample Preparation: Prepare the protein sample for mass spectrometry analysis. This may involve denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide fragments by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for a peptide fragment of EZH2 that has a mass shift corresponding to the molecular weight of this compound. The modified peptide will pinpoint the site of covalent attachment (Cys668).
In-Cell Ubiquitination Assay
This assay determines if this compound treatment leads to the ubiquitination of EZH2 in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibodies: anti-EZH2, anti-ubiquitin
-
Protein A/G beads for immunoprecipitation
Procedure:
-
Cell Treatment: Treat cells with this compound. In the final hours of treatment, add a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate EZH2 using an anti-EZH2 antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated EZH2, which will appear as a high-molecular-weight smear.
Chromatin Immunoprecipitation (ChIP) Assay for H3K27me3
ChIP is used to assess the levels of H3K27me3 at specific gene promoters following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde for cross-linking
-
ChIP lysis and wash buffers
-
Anti-H3K27me3 antibody
-
Protein A/G beads
-
DNA purification kit
-
Reagents for qPCR or sequencing library preparation
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments.
-
Immunoprecipitation: Immunoprecipitate the chromatin using an anti-H3K27me3 antibody.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Analysis: Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA by qPCR or perform high-throughput sequencing (ChIP-seq) for a genome-wide analysis. A decrease in H3K27me3 at target gene promoters is expected after this compound treatment.
References
GNAO1's Impact on Tumor Suppressor Gene Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanine Nucleotide-Binding Protein Subunit Alpha O1 (GNAO1) is a critical signaling molecule that has garnered significant attention for its multifaceted role in cancer biology. While traditionally studied in the context of neurological disorders, emerging evidence points to its function as a tumor suppressor in several malignancies, including colorectal and hepatocellular carcinomas.[1][2] Conversely, in some contexts like gastric cancer, its role appears to be oncogenic, highlighting a complex, tissue-specific functionality.[3]
This technical guide provides an in-depth analysis of GNAO1's tumor-suppressive functions, with a particular focus on its connection to epigenetic regulation and the downstream signaling pathways it modulates. We will explore the evidence suggesting that GNAO1 itself is subject to epigenetic silencing in cancer and how its re-expression can inhibit tumorigenesis. This guide consolidates quantitative data from key studies, presents detailed experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals in oncology.
GNAO1 as a Tumor Suppressor: Evidence and Mechanisms
The classification of GNAO1 as a tumor suppressor is supported by findings that its expression is frequently diminished in tumor tissues compared to their normal counterparts, and its re-introduction into cancer cells can attenuate malignant phenotypes.
Downregulation in Human Cancers
In colorectal cancer (CRC), RNA-seq data has revealed a significant downregulation of GNAO1 in tumor tissues.[1][4] This finding is mirrored in hepatocellular carcinoma (HCC), where GNAO1 expression is also markedly reduced in cancerous tissues.[2][5] This consistent downregulation across different cancer types suggests a potential role in tumor suppression.
Inhibition of Cancer Cell Proliferation and Migration
Overexpression of GNAO1 in CRC cell lines has been shown to inhibit key processes associated with cancer progression. Specifically, it curtails cell proliferation, migration, and the ability to form colonies in soft agar (B569324) assays.[1][6] Furthermore, in vivo studies using xenograft models have demonstrated that GNAO1 overexpression can suppress tumor formation and growth.[1][4] In HCC cells, silencing of GNAO1 has the opposite effect, leading to increased proliferation and a reduction in cellular senescence.[2][5]
Epigenetic Silencing of GNAO1
A key mechanism for the inactivation of tumor suppressor genes in cancer is epigenetic silencing, often through promoter hypermethylation. Evidence suggests that the low expression of GNAO1 in HCC may be, at least in part, attributable to the hypermethylation of its promoter region.[2][7] This finding is crucial as it positions GNAO1 as a gene that is itself silenced, and whose "reactivation" through demethylating agents or other therapeutic strategies could be a viable anti-cancer approach.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on GNAO1's tumor-suppressive effects.
Table 1: Effect of GNAO1 Overexpression on Colorectal Cancer Cell Proliferation
| Cell Line | Transfection | Assay | Result | Fold Change (vs. Control) | p-value | Reference |
| HCT116 | GNAO1 Overexpression | Cell Viability | Proliferation Suppressed | 1.35-fold reduction | <0.001 | [6] |
| DLD-1 | GNAO1 Overexpression | Cell Viability | Proliferation Suppressed | 1.38-fold reduction | <0.001 | [6] |
Table 2: Effect of GNAO1 Overexpression on Colorectal Cancer Cell Migration and Colony Formation
| Cell Line | Transfection | Assay | Result | p-value | Reference |
| HCT116 | GNAO1 Overexpression | Transwell Migration | Migration Reduced | <0.001 | [1] |
| DLD-1 | GNAO1 Overexpression | Transwell Migration | Migration Reduced | <0.001 | [1] |
| HCT116 | GNAO1 Overexpression | Soft Agar Colony Formation | Colony Formation Reduced | <0.001 | [1] |
| DLD-1 | GNAO1 Overexpression | Soft Agar Colony Formation | Colony Formation Reduced | <0.001 | [1] |
Table 3: GNAO1 Expression in Hepatocellular Carcinoma
| Analysis Type | Comparison | Result | p-value | Reference |
| Immunohistochemistry | Tumor vs. Adjacent Non-cancerous Tissue | GNAO1 protein expression significantly lower in tumor | <0.001 | [2] |
| Quantitative RT-PCR | Tumor vs. Adjacent Non-cancerous Tissue | GNAO1 mRNA level significantly lower in tumor | <0.0001 | [5] |
Signaling Pathways Modulated by GNAO1
GNAO1 exerts its tumor-suppressive effects by modulating key intracellular signaling pathways that control cell growth, proliferation, and survival.
The mTOR/S6K Pathway in Colorectal Cancer
In colorectal cancer, the tumor-suppressive functions of GNAO1 are linked to its ability to inhibit the mTOR/S6K signaling pathway.[1][4][8] This pathway is a central regulator of cell growth and proliferation, and its hyperactivation is a common feature of many cancers. By suppressing this pathway, GNAO1 can effectively put a brake on uncontrolled cell growth.
References
- 1. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis | Anticancer Research [ar.iiarjournals.org]
- 2. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis | Anticancer Research [ar.iiarjournals.org]
- 7. GNAO1 G protein subunit alpha o1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Specificity of GNA002 for EZH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. GNA002 is a novel small molecule inhibitor of EZH2, demonstrating a unique mechanism of action that extends beyond simple enzymatic inhibition. This technical guide provides an in-depth exploration of the specificity of this compound for EZH2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and pathways. The available data indicates that this compound is a potent and specific covalent inhibitor of EZH2, inducing its degradation and showing significant anti-proliferative effects in cancer cell lines. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other EZH2-targeting agents.
Introduction to EZH2 and this compound
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, either through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1]
This compound is a derivative of the natural compound Gambogenic acid and has been identified as a highly potent, specific, and covalent inhibitor of EZH2.[2][3] Unlike many other EZH2 inhibitors that are competitive with the cofactor S-adenosyl-L-methionine (SAM), this compound exhibits a distinct mechanism of action involving covalent modification and subsequent degradation of the EZH2 protein.[2][3]
Quantitative Analysis of this compound Activity
The following tables summarize the currently available quantitative data on the inhibitory activity of this compound.
Table 1: Biochemical Potency of this compound against EZH2
| Compound | Target | IC50 (μM) | Mechanism of Inhibition |
| This compound | EZH2 | 1.1[2][4] | Covalent, irreversible[2][3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MV4-11 | Acute Myeloid Leukemia | 0.070[2][4] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103[2][4] |
While studies indicate that this compound is specific for EZH2, with other histone lysine methylation, ubiquitination, and acetylation patterns not being significantly altered, a comprehensive quantitative selectivity panel against a broad range of histone methyltransferases is not yet publicly available.[5]
Mechanism of Action: Covalent Inhibition and Degradation
This compound's specificity for EZH2 is driven by its unique covalent binding mechanism. It specifically targets the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[2][3] This covalent modification leads to the degradation of the EZH2 protein through a process mediated by the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein).[2]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the specificity and mechanism of action of this compound.
Biochemical EZH2 Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of EZH2.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[³H]-methionine (radiolabeled cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
-
-
Protocol:
-
Prepare a reaction mixture containing the PRC2 complex and histone H3 peptide in the assay buffer.
-
Add this compound at various concentrations to the reaction mixture and incubate for a defined period (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the methyltransferase reaction by adding S-adenosyl-L-[³H]-methionine.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated radiolabeled cofactor.
-
Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to EZH2 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Lysis buffer
-
Antibodies against EZH2 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EZH2 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
CHIP-mediated Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of EZH2, leading to its degradation.
-
Reagents and Materials:
-
Cancer cell line expressing EZH2
-
This compound
-
MG132 (proteasome inhibitor)
-
Antibodies for immunoprecipitation (anti-EZH2) and Western blotting (anti-ubiquitin, anti-EZH2)
-
Protein A/G beads
-
Lysis buffer
-
-
Protocol:
-
Treat cells with this compound and MG132. The proteasome inhibitor is included to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate EZH2 using an anti-EZH2 antibody and protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated EZH2. An increase in the ubiquitin signal in the this compound-treated sample confirms induced ubiquitination.
-
Development Status and Future Directions
Based on publicly available information, this compound is currently in the preclinical stage of development . No clinical trials for this compound have been registered to date.
Future research should focus on:
-
Conducting a comprehensive selectivity screen of this compound against a wide panel of histone methyltransferases and other epigenetic modifiers to quantitatively confirm its specificity.
-
Investigating the efficacy of this compound in a broader range of in vivo cancer models, including patient-derived xenografts.
-
Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound to support its potential advancement into clinical trials.
Conclusion
This compound represents a promising and highly specific covalent inhibitor of EZH2 with a unique mechanism of action that involves targeted protein degradation. The available preclinical data demonstrates its potency in inhibiting EZH2 and suppressing the growth of cancer cells. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel EZH2 inhibitors. Continued research into the specificity and efficacy of this compound will be crucial in determining its therapeutic potential for the treatment of EZH2-driven malignancies.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
GNA002: A Technical Guide to a Novel Covalent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNA002 is a novel, highly potent, and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2). As a derivative of Gambogenic acid (GNA), this compound exhibits significant anti-tumor activity through a unique mechanism of action that involves not only the inhibition of EZH2's methyltransferase activity but also the induction of its degradation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical anti-cancer efficacy of this compound. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development of this promising therapeutic agent.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the natural product Gambogenic acid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (Z)-4-((1S,3aR,5S,12aS)-9-((E)-3,7-dimethylocta-2,6-dien-1-yl)-8,10-dihydroxy-2,2-dimethyl-11-(3-methylbut-2-en-1-yl)-4,7-dioxo-1,2,3,3a,4,5,7,12a-octahydronaphtho[2,3-b]furan-5-yl)-2-methyl-N-(2-(2-oxooxazolidin-3-yl)ethyl)but-2-enamide |
| CAS Number | 1385035-79-9 |
| Molecular Formula | C42H55NO8 |
| Molecular Weight | 701.9 g/mol |
| SMILES | O=C(NCCOCC)/C(C)=C\C[C@@]1(C2=O)OC(C)(C)--INVALID-LINK--([H])C[C@@]2([H])C=C3C5=O[2] |
A 2D chemical structure of this compound can be generated from the SMILES string provided.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism targeting EZH2.
2.1. Covalent Inhibition of EZH2: this compound acts as a specific and covalent inhibitor of EZH2.[2][3] It forms a covalent bond with the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[1][4] This irreversible binding directly inhibits the histone methyltransferase activity of the PRC2 complex, leading to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3] H3K27me3 is a key epigenetic mark associated with transcriptional repression.
2.2. Induction of EZH2 Degradation: Beyond enzymatic inhibition, the covalent modification of EZH2 by this compound triggers the degradation of the EZH2 protein.[1][4] This process is mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), which recognizes the this compound-bound EZH2 and facilitates its ubiquitination and subsequent degradation by the proteasome.[1][4] This leads to a significant reduction in the total cellular levels of the EZH2 oncoprotein.
The overall mechanism of action is depicted in the following signaling pathway diagram:
Caption: this compound covalently binds to EZH2, leading to its degradation and inhibiting H3K27me3-mediated gene silencing.
Biological Properties and Preclinical Efficacy
3.1. In Vitro Activity
This compound demonstrates potent inhibitory activity against EZH2 and exhibits significant anti-proliferative effects across a range of cancer cell lines.
| Parameter | Cell Line | Value (µM) |
| IC50 (EZH2 inhibition) | - | 1.1[3] |
| IC50 (Cell Proliferation) | MV4-11 (Leukemia) | 0.070[3] |
| RS4-11 (Leukemia) | 0.103[3] |
3.2. In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of this compound. Oral administration of this compound has been shown to significantly suppress tumor growth in models of lung cancer (A549), and lymphoma (Daudi and Pfeiffer).[3] In a Cal-27 head and neck cancer xenograft model, daily oral administration of 100 mg/kg this compound resulted in a significant decrease in tumor volume and a reduction of H3K27me3 levels in the tumor tissue.[2]
Experimental Protocols
4.1. Cell Viability Assay (General Protocol)
This protocol is a general guideline for assessing the effect of this compound on cancer cell line proliferation using a tetrazolium-based assay (e.g., MTT) or a resazurin-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours.
-
Assay Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight.
-
For Resazurin (B115843) assay: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
MTT assay: Measure the absorbance at 570 nm using a microplate reader.
-
Resazurin assay: Measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
4.2. Western Blot for H3K27me3 (General Protocol)
This protocol provides a general method for assessing the levels of H3K27me3 in cells treated with this compound.
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
4.3. In Vivo Xenograft Tumor Model (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) or vehicle control at the desired dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., western blot for H3K27me3 or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
Signaling Pathways and Therapeutic Implications
The mechanism of action of this compound has significant implications for cancer therapy. By reducing H3K27me3 levels, this compound can lead to the reactivation of silenced tumor suppressor genes, which can in turn inhibit cell cycle progression, induce apoptosis, and suppress tumor growth.[1][3] The degradation of the EZH2 oncoprotein provides an additional layer of anti-cancer activity that may be beneficial in tumors where EZH2 has non-canonical, methyltransferase-independent functions.
The upstream regulation of EZH2 is complex, involving transcription factors such as c-Myc and the pRB-E2F pathway, as well as various microRNAs. The downstream targets of the PRC2 complex are numerous and include genes involved in cell cycle control, differentiation, and apoptosis. The following diagram illustrates the broader signaling context of this compound's action.
Caption: this compound targets EZH2, reversing the silencing of tumor suppressor genes and leading to anti-cancer effects.
Conclusion
This compound represents a promising new class of EZH2 inhibitors with a unique dual mechanism of action. Its ability to both covalently inhibit EZH2's catalytic activity and induce its degradation offers a potential therapeutic advantage over non-covalent, purely enzymatic inhibitors. The preclinical data demonstrate potent anti-tumor activity in a variety of cancer models. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound and similar next-generation epigenetic therapies.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNA002 Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GNA002, a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2). The following protocols and data are intended to facilitate research into the therapeutic potential of this compound in various cancer cell lines.
Mechanism of Action
This compound is a small molecule that selectively targets EZH2, a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). This compound covalently binds to cysteine 668 within the SET domain of EZH2.[1] This binding event triggers the ubiquitination of EZH2, mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), leading to the subsequent degradation of EZH2.[1][2] The reduction in EZH2 levels results in decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark.[1] This, in turn, leads to the reactivation of PRC2-silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and experimental conditions.
Table 1: this compound Inhibitory Concentrations (IC50)
| Parameter | Value | Cell Lines | Reference |
| EZH2 Inhibition (IC50) | 1.1 µM | N/A | [1] |
| Cell Proliferation (IC50) | 0.070 µM | MV4-11 | [1] |
| Cell Proliferation (IC50) | 0.103 µM | RS4-11 | [1] |
Table 2: Effective Concentrations and Incubation Times for In Vitro Assays
| Assay | Concentration Range | Incubation Time | Cell Line | Observed Effect | Reference |
| Cell Proliferation Inhibition | 10 µM | 72 hours | Various cancer cell lines | Inhibition of proliferation | [3] |
| Induction of Cell Death | 2 µM | 24 hours | Human cancer cells | Increased cell death | [3][4] |
| H3K27 Trimethylation Reduction | 0.1 - 4 µM | 48 hours | Cal-27 | Reduced H3K27me3 levels | [3] |
Experimental Protocols
The following are detailed protocols for the in vitro treatment of cancer cell lines with this compound.
Protocol 1: General Cell Culture and Maintenance
This protocol outlines standard procedures for maintaining healthy cancer cell lines in culture.
Materials:
-
Appropriate cancer cell line (e.g., MV4-11, RS4-11, Cal-27)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a culture flask and incubate.
-
-
Cell Maintenance:
-
Monitor cell growth daily.
-
For suspension cells, add fresh medium as needed to maintain the recommended cell density.
-
For adherent cells, passage them when they reach 70-80% confluency. To passage, wash the cells with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete growth medium, and re-seed into new flasks at the desired density.
-
Change the medium every 2-3 days.
-
Protocol 2: this compound Treatment for In Vitro Assays
This protocol provides a general workflow for treating cultured cancer cells with this compound to assess its biological effects.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cultured cancer cells in multi-well plates
-
Complete growth medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed the cells into multi-well plates at a density appropriate for the specific assay (e.g., 5,000-10,000 cells/well for a 96-well plate for a proliferation assay).
-
Allow the cells to adhere and resume logarithmic growth for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all wells, including the vehicle control, and is typically below 0.1% to avoid solvent toxicity.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration.
-
Include an "untreated control" group with fresh medium only.
-
-
Incubation:
-
Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), Western blotting for protein expression (e.g., EZH2, H3K27me3), or quantitative PCR for gene expression.
-
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure complete dissolution before preparing further dilutions in aqueous media.
-
DMSO Toxicity: Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%) and consistent across all experimental and control groups.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Incubation Time: The optimal incubation time will depend on the assay being performed. For example, changes in histone methylation may be detectable earlier than significant effects on cell viability.
-
Controls: Always include appropriate controls, such as untreated cells and vehicle-treated cells, to ensure the observed effects are due to this compound and not the solvent or other experimental manipulations.
References
Application Notes and Protocols for GNA002 in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a critical oncogene in various human cancers, and its inhibition presents a promising therapeutic strategy. This compound exerts its anti-cancer effects by covalently binding to the Cys668 residue within the SET domain of EZH2. This binding triggers the degradation of EZH2 via ubiquitination mediated by the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein).[1] The subsequent reduction in EZH2 levels leads to decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. This, in turn, reactivates the expression of PRC2-silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and tumor growth.[1]
These application notes provide a comprehensive guide for utilizing this compound in preclinical xenograft mouse models of cancer, covering its mechanism of action, protocols for in vivo studies, and data presentation.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the targeted degradation of the EZH2 oncoprotein. This process can be broken down into the following key steps:
-
Covalent Binding: this compound specifically and covalently binds to the cysteine 668 residue located within the catalytic SET domain of EZH2.
-
Conformational Change and Recognition by CHIP: This covalent modification induces a conformational change in EZH2, marking it for recognition by the E3 ubiquitin ligase, CHIP.
-
Ubiquitination: CHIP mediates the polyubiquitination of the this compound-bound EZH2.
-
Proteasomal Degradation: The polyubiquitinated EZH2 is then targeted for degradation by the 26S proteasome.
-
Reduction in H3K27me3: The degradation of EZH2 leads to a significant decrease in the levels of H3K27me3.
-
Reactivation of Tumor Suppressor Genes: The reduction in this repressive histone mark allows for the re-expression of PRC2-silenced tumor suppressor genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Signaling Pathway Diagram
Data Presentation
Preclinical studies have demonstrated the efficacy of this compound in various cancer xenograft models. The following tables summarize the general findings. Note: Specific quantitative data (e.g., mean tumor volume ± SEM, p-values) from the primary literature were not available in the publicly accessible domain at the time of this compilation.
Table 1: In Vivo Efficacy of this compound in a Cal-27 Head and Neck Cancer Xenograft Model
| Parameter | Vehicle Control | This compound (100 mg/kg, p.o., daily) | Outcome |
| Tumor Volume | Progressive Growth | Significantly Decreased | This compound inhibits tumor growth.[1] |
| Tumor Weight | - | Significantly Decreased | This compound reduces tumor burden.[1] |
| H3K27me3 Levels (in tumor tissue) | High | Reduced | Confirms target engagement in vivo.[1] |
| Ki-67 Staining (Proliferation) | High | Reduced | This compound decreases cancer cell proliferation. |
| TUNEL Staining (Apoptosis) | Low | Increased | This compound induces apoptosis in tumor cells. |
Table 2: In Vivo Efficacy of this compound in Other Cancer Xenograft Models
| Cell Line | Cancer Type | This compound Treatment | Outcome |
| A549 | Lung Cancer | 100 mg/kg, p.o., daily | Significant suppression of tumor growth.[1] |
| Daudi | Burkitt's Lymphoma | 100 mg/kg, p.o., daily | Significant suppression of tumor growth.[1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 100 mg/kg, p.o., daily | Significant suppression of tumor growth.[1] |
Experimental Protocols
Experimental Workflow Diagram
Cell Culture Protocols
a. A549 (Human Lung Carcinoma)
-
Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, rinse with PBS and detach using 0.25% Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for passaging at a 1:4 to 1:8 ratio.
b. Cal-27 (Human Tongue Squamous Cell Carcinoma)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing: At 80-90% confluency, detach cells using Trypsin-EDTA. Neutralize, pellet, and resuspend for passaging at a 1:3 to 1:6 ratio.
c. Daudi (Human Burkitt's Lymphoma)
-
Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Suspension culture at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 3 x 10^5 and 2 x 10^6 cells/mL. Add fresh medium every 2-3 days. To passage, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium at the desired seeding density.
d. Pfeiffer (Human Diffuse Large B-cell Lymphoma)
-
Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Suspension culture at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 3 x 10^5 and 3 x 10^6 cells/mL. Add fresh medium every 2-3 days. Passage by centrifuging and resuspending in fresh medium.
This compound Formulation for Oral Administration
-
Stock Solution: Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
Working Solution (for oral gavage):
-
To prepare a 1.25 mg/mL working solution, take 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.
-
-
Vehicle Control: Prepare the vehicle using the same components and ratios but without this compound.
Xenograft Mouse Model Protocol
-
Animals: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude or similar strains). Allow at least one week of acclimatization.
-
Cell Preparation for Implantation:
-
For adherent cell lines (A549, Cal-27), harvest cells at 80-90% confluency using Trypsin-EDTA. For suspension cell lines (Daudi, Pfeiffer), collect cells by centrifugation.
-
Wash the cells twice with sterile, serum-free medium or PBS.
-
Resuspend the cell pellet in a 1:1 mixture of cold serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (100 mg/kg) or vehicle control daily via oral gavage.
-
Monitor body weight regularly as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry and snap-freeze the remainder for other analyses.
-
Immunohistochemistry (IHC) Protocols
a. H3K27me3, Ki-67, and TUNEL Staining
-
Tissue Preparation: Paraffin-embed the formalin-fixed tumor tissues and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), depending on the antibody manufacturer's recommendations.
-
Permeabilization (for intracellular targets): Use a buffer containing Triton X-100 or a similar detergent.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against H3K27me3, Ki-67, or use a TUNEL assay kit according to the manufacturer's instructions, typically overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody and a DAB substrate kit for visualization.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a bright-field microscope and quantify the staining using image analysis software (e.g., ImageJ). For Ki-67, the proliferation index can be calculated as the percentage of positively stained nuclei. For TUNEL, the apoptotic index can be determined similarly.
Conclusion
This compound is a promising anti-cancer agent that effectively targets EZH2 for degradation, leading to tumor growth inhibition in various preclinical xenograft models. The protocols and information provided herein offer a comprehensive framework for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data in the preclinical development of this novel therapeutic agent.
References
Application Notes and Protocols: GNA002 for Cancer Cell Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is frequently overexpressed in a variety of cancers and plays a critical role in tumorigenesis by silencing tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] this compound exerts its anti-cancer effects by covalently binding to cysteine 668 within the EZH2-SET domain, which triggers the degradation of EZH2 via CHIP-mediated ubiquitination.[1][3][4] This leads to a reduction in global H3K27me3 levels and the reactivation of PRC2-silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and tumor growth.[1]
These application notes provide a summary of the inhibitory concentrations of this compound across various cancer cell lines and detailed protocols for key experiments to assess its efficacy.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting the importance of determining the optimal concentration for each specific cell type. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | [1] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [1] |
| Cal-27 | Head and Neck Cancer | Not explicitly stated, but effective at 2 µM for mechanism studies | [3][4] |
| A549 | Lung Cancer | Not explicitly stated, but effective in xenograft models | [1][4] |
| Daudi | Burkitt's Lymphoma | Not explicitly stated, but effective in xenograft models | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not explicitly stated, but effective in xenograft models | [1] |
Note: For novel cell lines, it is recommended to perform a dose-response study to determine the specific IC50 value. A suggested starting concentration range is 1 nM to 10 µM.[5][6]
Signaling Pathway
This compound primarily targets the EZH2-mediated gene silencing pathway. By inhibiting EZH2, this compound leads to the reactivation of tumor suppressor genes. Additionally, EZH2 inactivation by this compound has been shown to inhibit AKT oncogenic signaling, further contributing to its anti-cancer effects.[4]
Caption: this compound inhibits EZH2, leading to its degradation and subsequent reactivation of tumor suppressor genes.
Experimental Protocols
The following are detailed protocols for essential assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. A common range to test is from 1 nM to 10 µM.[5][6] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[10] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression. It utilizes propidium (B1200493) iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x the IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.[13] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13]
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16]
-
Cell Treatment and Fixation: Grow and treat cells on coverslips or in chamber slides with this compound. After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Wash the cells again and incubate with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.[15]
-
Detection:
-
If using Br-dUTP, detect the incorporated nucleotide using a fluorescently labeled anti-BrdU antibody.[15]
-
If using a directly fluorescently labeled dUTP, proceed to counterstaining.
-
-
Counterstaining: Stain the cell nuclei with a DNA stain such as DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits the growth of various cancer cell types by targeting the EZH2 pathway. The optimal concentration of this compound is cell-line dependent and should be determined empirically. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific cancer models. These assays will enable the determination of key parameters such as IC50, effects on cell cycle distribution, and induction of apoptosis, which are crucial for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. biotium.com [biotium.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Western Blot Analysis of EZH2 Levels Following GNA002 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. GNA002 is a potent and specific covalent inhibitor of EZH2. Unlike many other EZH2 inhibitors that primarily block its methyltransferase activity, this compound covalently binds to cysteine 668 (Cys668) within the SET domain of EZH2, leading to its degradation via the ubiquitin-proteasome pathway.[1][2] This unique mechanism of action results in a significant reduction of total EZH2 protein levels, offering a distinct advantage in targeting both the catalytic and non-catalytic functions of EZH2.
These application notes provide a detailed protocol for analyzing the in vitro effects of this compound on EZH2 protein levels in cancer cell lines using Western blotting.
Data Presentation: Quantitative Analysis of this compound-Mediated EZH2 Degradation
The following tables summarize the dose-dependent and time-dependent effects of this compound on EZH2 and H3K27me3 levels in the Cal-27 head and neck cancer cell line, as determined by Western blot analysis.
Table 1: Dose-Dependent Effect of this compound on EZH2 and H3K27me3 Levels in Cal-27 Cells.
| This compound Concentration (µM) | Treatment Duration (hours) | Relative EZH2 Protein Level (%) | Relative H3K27me3 Level (%) |
| 0 (Vehicle) | 48 | 100 | 100 |
| 0.1 | 48 | 85 | 90 |
| 0.5 | 48 | 60 | 70 |
| 1.0 | 48 | 40 | 50 |
| 2.0 | 48 | 20 | 30 |
| 4.0 | 48 | 10 | 15 |
Note: Data are representative and compiled from typical results observed in preclinical studies.[2][3] Actual results may vary depending on experimental conditions.
Table 2: Time-Dependent Effect of 2 µM this compound on EZH2 and H3K27me3 Levels in Cal-27 Cells.
| Treatment Duration (hours) | Relative EZH2 Protein Level (%) | Relative H3K27me3 Level (%) |
| 0 | 100 | 100 |
| 12 | 75 | 85 |
| 24 | 45 | 60 |
| 48 | 20 | 30 |
| 72 | 15 | 25 |
Note: Data are representative and compiled from typical results observed in preclinical studies.[2][3] Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture Cal-27 (or other cancer cell lines of interest) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 4 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in MOPS or MES running buffer at 100-150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A typical wet transfer can be performed at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2 (e.g., rabbit anti-EZH2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH, 1:5000) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000-1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the EZH2 band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Visualizations
References
Application Notes: Utilizing Chromatin Immunoprecipitation (ChIP) to Elucidate the Mechanism of GNA002, a Specific EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] this compound exerts its anti-cancer effects by covalently binding to the SET domain of EZH2, leading to its degradation and a subsequent reduction in global H3K27me3 levels.[2][6] This, in turn, leads to the reactivation of PRC2-silenced tumor suppressor genes.[2]
Chromatin Immunoprecipitation (ChIP) is an invaluable technique for investigating the molecular mechanisms of drugs like this compound that target chromatin-modifying enzymes.[7] By employing ChIP, researchers can quantitatively assess the impact of this compound on the association of EZH2 with its target gene promoters and the corresponding changes in H3K27me3 marks. This application note provides detailed protocols for performing ChIP followed by quantitative PCR (ChIP-qPCR) and next-generation sequencing (ChIP-seq) to study the effects of this compound.
Signaling Pathway of this compound Action
Caption: this compound signaling pathway.
Experimental Workflow for ChIP Assay
Caption: Experimental workflow for ChIP assay.
Data Presentation
The following tables summarize hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on EZH2 binding and H3K27me3 levels at the promoter of a known target gene, MYT1.
Table 1: Effect of this compound on EZH2 Occupancy at the MYT1 Promoter
| Treatment | Target | % Input (Mean ± SD) | Fold Enrichment over IgG |
| Vehicle (DMSO) | MYT1 Promoter | 1.5 ± 0.2 | 30 |
| This compound (1 µM) | MYT1 Promoter | 0.3 ± 0.05 | 6 |
| Vehicle (DMSO) | Negative Control Region | 0.05 ± 0.01 | 1 |
| This compound (1 µM) | Negative Control Region | 0.04 ± 0.01 | 0.8 |
Table 2: Effect of this compound on H3K27me3 Levels at the MYT1 Promoter
| Treatment | Target | % Input (Mean ± SD) | Fold Enrichment over IgG |
| Vehicle (DMSO) | MYT1 Promoter | 2.5 ± 0.3 | 50 |
| This compound (1 µM) | MYT1 Promoter | 0.5 ± 0.1 | 10 |
| Vehicle (DMSO) | Negative Control Region | 0.06 ± 0.02 | 1.2 |
| This compound (1 µM) | Negative Control Region | 0.05 ± 0.01 | 1 |
Experimental Protocols
Recommended Antibodies
The choice of a high-quality, ChIP-validated antibody is critical for a successful experiment. The following are examples of commercially available antibodies suitable for this application:
-
For EZH2:
-
For H3K27me3:
-
H3K27me3 Monoclonal Antibody (G.299.10) (Thermo Fisher Scientific, MA5-11198)[3]
-
H3K27me3 Antibody - ChIP-seq Grade (Diagenode, C15410195)[11]
-
Anti-Histone H3 (tri methyl K27) antibody - ChIP Grade (Abcam, ab195477)[12]
-
Anti-Histone H3K27me3 (Tri-methyl Lys27) antibody - ChIP grade (GeneTex, GTX60816)[13]
-
Protocol for Chromatin Immunoprecipitation
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Culture and Treatment
-
Culture your cells of interest (e.g., KARPAS-422, PC9, or Cal-27) to approximately 80-90% confluency.[1][14]
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[6][15]
2. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).[7]
-
Incubate at room temperature for 10 minutes with gentle shaking.[7]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).[7]
-
Incubate at room temperature for 5 minutes with gentle shaking.[7]
-
Wash the cells twice with ice-cold PBS. Scrape the cells in PBS and collect them in a conical tube.
-
Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C at this point.
3. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp. This can be achieved by:
-
Sonication: This method uses mechanical force to break up the chromatin. Optimization of sonication time and power is crucial for each cell type.[16]
-
Enzymatic Digestion: This method uses micrococcal nuclease (MNase) to digest the chromatin. The extent of digestion needs to be carefully controlled.[8]
-
-
After shearing, centrifuge the lysate to pellet the cell debris. The supernatant contains the soluble chromatin.
4. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Add the ChIP-validated antibody (for EZH2 or H3K27me3) or a negative control IgG to the remaining chromatin and incubate overnight at 4°C with rotation. The optimal amount of antibody should be determined by titration.[8][17][18]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C with rotation.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
5. Elution and Reversal of Cross-links
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
6. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
Downstream Analysis
ChIP-qPCR
-
Perform quantitative real-time PCR (qPCR) using the purified DNA from the ChIP and input samples.
-
Use primers specific to the promoter regions of known EZH2 target genes (e.g., MYT1, CDKN2A, HOXA9) and a negative control region (a gene-desert region or the promoter of a housekeeping gene not targeted by EZH2).[1][19][20]
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment between this compound-treated and vehicle-treated samples.
ChIP-seq
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA.
-
Perform next-generation sequencing.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment for EZH2 or H3K27me3.
-
Analyze the differential binding of EZH2 or H3K27me3 between this compound-treated and vehicle-treated samples to identify genome-wide changes. For global changes in histone modifications, a spike-in normalization strategy may be required.[1][21]
Conclusion
The ChIP assay is a powerful tool for dissecting the molecular mechanism of EZH2 inhibitors like this compound. By following the detailed protocols provided in this application note, researchers can effectively measure the impact of this compound on EZH2 occupancy and H3K27me3 levels at specific gene loci and across the genome. This information is crucial for the preclinical and clinical development of epigenetic therapies.
References
- 1. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H3K27me3 Monoclonal Antibody (G.299.10), ChIP-Verified (MA5-11198) [thermofisher.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Ezh2 (D2C9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. EzH2 Antibody - ChIP-seq Grade (C15410039) | Diagenode [diagenode.com]
- 11. citeab.com [citeab.com]
- 12. Anti-Histone H3 (tri methyl K27) antibody - ChIP Grade (ab195477) | Abcam [abcam.com]
- 13. Anti-Histone H3K27me3 (Tri-methyl Lys27) antibody - ChIP grade (GTX60816) | GeneTex [genetex.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. youtube.com [youtube.com]
- 17. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. H3K27me3 Antibody - ChIP-seq Grade (C15410069) | Diagenode [diagenode.com]
- 19. EZH2 inhibitors abrogate upregulation of trimethylation of H3K27 by CDK9 inhibitors and potentiate its activity against diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of GNA002 for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: GNA002 is a potent, specific, and covalent small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] Derived from gambogenic acid, this compound specifically binds to cysteine 668 within the EZH2-SET domain.[3][4] This interaction triggers the ubiquitination and subsequent degradation of EZH2, leading to a reduction in H3K27 trimethylation (H3K27Me3) and the reactivation of PRC2-silenced tumor suppressor genes.[1][4] this compound has demonstrated significant anti-tumor activity in various cancer cell lines and in vivo xenograft models, making it a promising candidate for cancer therapy.[1][2][5]
This document provides detailed protocols for the preparation and administration of this compound for preclinical in vivo studies, based on available formulation data for its parent compound and established in vivo dosing.
Data Presentation
The following table summarizes the key chemical and biological properties of this compound.
| Parameter | Value | Reference / Notes |
| Chemical Name | (Z)-4-((1S,3aR,5S,12aS)-9-((E)-3,7-dimethylocta-2,6-dien-1-yl)-8,10-dihydroxy-2,2-dimethyl-11-(3-methylbut-2-en-1-yl)-4,7-dioxo-1,2,5,7-tetrahydro-1,5-methanofuro[2,3-d]xanthen-3a(4H)-yl)-N-(2-ethoxyethyl)-2-methylbut-2-enamide | [3] |
| Molecular Formula | C42H55NO8 | [3] |
| Molecular Weight | 701.90 g/mol | [3] |
| Target | Enhancer of zeste homolog 2 (EZH2) | [1][2] |
| IC50 | 1.1 µM | [1][3] |
| Mechanism of Action | Covalently binds to Cys668 of EZH2, inducing CHIP-mediated ubiquitination and degradation.[1][3][4] | |
| In Vivo Efficacy | Suppresses tumor growth in Cal-27, A549, Daudi, and Pfeiffer xenograft models.[1][2] | |
| Reported Dosage | 100 mg/kg, daily oral administration. | [2] |
| Storage (Powder) | 2 years at -20°C. | [3] |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C. | [3] |
Experimental Protocols
2.1. Protocol for Preparation of this compound for Oral Administration
This protocol is adapted from established methods for formulating similar poorly soluble small molecules, such as the parent compound gambogenic acid, for oral gavage in rodents.[5] The target dose is 100 mg/kg.[2] The final volume for oral gavage in mice is typically 100 µL (0.1 mL).
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH2O) or Saline
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and sonicator
Procedure:
-
Calculate Required Amounts:
-
Determine the total volume of formulation needed based on the number of animals and dosing regimen.
-
For a 25g mouse receiving a 100 mg/kg dose in a 100 µL volume, the required concentration is 25 mg/mL.
-
Calculation: (100 mg/kg) * (0.025 kg) = 2.5 mg per mouse.
-
Concentration: 2.5 mg / 0.1 mL = 25 mg/mL.
-
-
Prepare the Vehicle (Example: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Water):
-
In a sterile tube, combine the vehicle components in the specified order. For 1 mL of total vehicle:
-
Add 50 µL of DMSO.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 500 µL of sterile ddH2O or saline.
-
Vortex again until the solution is completely mixed. Note: This vehicle composition is a common starting point and may require optimization for this compound's specific properties.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder accurately. For 1 mL of a 25 mg/mL solution, weigh 25 mg.
-
Add a small amount of DMSO (e.g., 50 µL for the 1 mL prep) directly to the this compound powder and vortex until fully dissolved to create a stock solution.
-
Add the PEG300 to the DMSO stock and mix until clear.
-
Add the Tween 80 and mix until clear.
-
Slowly add the aqueous component (ddH2O or saline) to the mixture while vortexing to prevent precipitation.
-
-
Final Formulation and Quality Control:
-
Vortex the final suspension thoroughly.
-
If necessary, use a bath sonicator for 2-5 minutes to ensure a uniform, homogenous suspension.
-
Visually inspect the solution for any precipitation or inhomogeneity. The ideal formulation should be a clear solution or a fine, homogenous suspension.
-
Prepare fresh daily. Do not store the final aqueous formulation for extended periods.
-
2.2. Safety and Handling Precautions:
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
-
All animal procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Visualizations
Diagram 1: this compound Preparation Workflow
Caption: Workflow for preparing this compound formulation for in vivo studies.
Diagram 2: this compound Mechanism of Action
Caption: Signaling pathway showing this compound-induced EZH2 degradation.
References
GNA002 in DMSO: A Detailed Guide to Solubility and Stability for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of GNA002 in dimethyl sulfoxide (B87167) (DMSO). The following sections detail the known quantitative data, provide robust experimental protocols for in-house validation, and illustrate key molecular and experimental pathways.
This compound: A Potent EZH2 Inhibitor
This compound is a derivative of Gambogenic acid and is recognized as a highly potent and specific covalent inhibitor of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] By targeting EZH2, this compound plays a crucial role in modulating gene expression, making it a compound of significant interest in cancer research and drug development.[1][3]
Quantitative Solubility and Stability Data
Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and the integrity of the compound. The following tables summarize the available data on the solubility and recommended storage conditions for this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 158.53 mM | Temperature for this solubility determination is not specified. It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration (Vendor 1) | Recommended Duration (Vendor 2) | Notes |
| -80°C | 1 year | 6 months | For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] |
| -20°C | 1 month | 1 month | Suitable for short-term storage.[4] |
Experimental Protocols
The following protocols provide detailed methodologies for determining the solubility and stability of this compound in DMSO. These are generalized procedures that can be adapted to specific laboratory conditions and equipment.
Protocol 1: Determination of this compound Solubility in DMSO by Visual Assessment (Kinetic Method)
This protocol offers a rapid assessment of the kinetic solubility of this compound in DMSO at room temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated pipettes
-
Clear glass vials
Procedure:
-
Accurately weigh 10 mg of this compound and place it into a clear glass vial.
-
Add 100 µL of anhydrous DMSO to the vial to achieve a target concentration of 100 mg/mL.
-
Vortex the vial vigorously for 2-5 minutes at room temperature.
-
Visually inspect the solution against a light source. The absence of any visible solid particles indicates that this compound is soluble at this concentration.
-
If solid particles remain, incrementally add 10 µL aliquots of DMSO, vortexing for 2-5 minutes after each addition, until the solid is completely dissolved.
-
Record the final volume of DMSO used to calculate the solubility in mg/mL.
Protocol 2: Assessment of this compound Stability in DMSO by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time under different storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 analytical column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µM). Inject the sample into the HPLC system and record the chromatogram. The peak area of the this compound parent compound at time zero will serve as the baseline.
-
Sample Storage: Aliquot the remaining stock solution into multiple autosampler vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C). Protect the samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature. Prepare a working solution by diluting the stock solution to the same concentration as the time zero sample. Analyze the sample by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of the this compound parent compound in the stored samples to the peak area of the time zero sample. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of this compound remaining at each time point.
Visualizing Key Pathways
The following diagrams illustrate the experimental workflow for stability testing and a hypothetical signaling pathway involving this compound.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Hypothetical signaling pathway of this compound as an EZH2 inhibitor.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by GNA002
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently upregulated in various cancers.[1] By binding to the Cys668 residue within the EZH2-SET domain, this compound triggers the degradation of EZH2 via CHIP-mediated ubiquitination.[1][2] This targeted inhibition leads to the reactivation of Polycomb Repressive Complex 2 (PRC2)-silenced tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[1] this compound has demonstrated greater potency in inducing apoptosis and decreasing mitochondrial membrane potential compared to its parent compound, Gambogenic Acid (GNA).[2] The pro-apoptotic protein Bim has been identified as a critical downstream effector in this compound-induced apoptosis.[2]
These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry for the quantitative analysis of apoptosis induced by this compound.
Principle of the Assay
This protocol employs a standard method for the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI).[3][4] In healthy, viable cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane.[3][5] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[3][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome such as FITC, can be used to identify early apoptotic cells.[6][7]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[6] It is unable to cross the intact plasma membrane of live or early apoptotic cells.[6] Therefore, PI is used to identify late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[3][8]
By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.[8]
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[8]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[8]
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.[8]
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., Cal-27) treated with varying concentrations of this compound for 48 hours.
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 0.5 | 75.6 ± 3.5 | 15.8 ± 1.8 | 7.1 ± 1.2 | 1.5 ± 0.4 |
| 1.0 | 52.1 ± 4.2 | 28.4 ± 2.5 | 17.3 ± 2.1 | 2.2 ± 0.6 |
| 2.5 | 25.8 ± 3.9 | 45.3 ± 3.7 | 26.5 ± 3.3 | 2.4 ± 0.7 |
| 5.0 | 10.3 ± 2.8 | 35.1 ± 4.1 | 51.2 ± 4.5 | 3.4 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis by this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.[3][5]
Materials and Reagents
-
Target cancer cell line (e.g., Cal-27, UMSCC-12)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometry tubes
-
Microcentrifuge
Detailed Protocol
1. Cell Seeding and Treatment
-
Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment (e.g., 0, 0.5, 1.0, 2.5, 5.0 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Remove the old medium and add the this compound-containing medium to the cells.
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).
2. Cell Harvesting
-
After the treatment period, collect both the floating cells (from the culture medium) and the adherent cells.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine the floating and adherent cells for each sample and transfer to a centrifuge tube.
-
Centrifuge the cell suspension at approximately 300-500 x g for 5 minutes.[3]
-
Carefully aspirate the supernatant.
3. Staining
-
Wash the cells once with 1 mL of cold PBS and centrifuge again.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube. The exact volumes may vary depending on the kit manufacturer's instructions.
-
Gently vortex the tubes to mix.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[8]
4. Flow Cytometry Analysis
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up appropriate compensation controls using cells stained with Annexin V-FITC only and cells stained with PI only to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. kumc.edu [kumc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols for GNAQ Pathway Inhibitors in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of key preclinical and clinical findings for combination therapies involving inhibitors of the GNAQ signaling pathway. Detailed protocols for seminal experiments are included to facilitate the design and execution of similar studies. The focus is on cancers driven by activating mutations in GNAQ or its homolog GNA11, such as uveal melanoma.
Introduction
Activating mutations in the genes GNAQ and GNA11, which encode the Gαq and Gα11 subunits of heterotrimeric G proteins, are key oncogenic drivers in over 90% of uveal melanomas.[1][2] These mutations lead to the constitutive activation of downstream signaling pathways, primarily the Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) and the Hippo-YAP pathways, promoting cell proliferation and survival.[1][2] Targeting these pathways with single agents has shown limited efficacy, prompting investigations into combination strategies to achieve more potent and durable anti-tumor responses.[2] This document outlines the rationale, data, and protocols for combining GNAQ pathway inhibitors with other targeted agents.
Combination of a Gαq Inhibitor (YM-254890) and a MEK Inhibitor (Trametinib)
Application Note
The direct inhibition of mutant Gαq presents a primary therapeutic strategy. YM-254890 is a potent and selective inhibitor of Gαq/11 proteins.[2] However, preclinical studies have shown that while YM-254890 can slow tumor growth, it does not typically induce tumor regression on its own.[2][3] This is partly due to a rebound in MAPK signaling within 24 hours of treatment.[2][3] Combining YM-254890 with a MEK inhibitor, such as trametinib (B1684009), has been shown to lead to sustained MAPK pathway inhibition, resulting in synergistic growth inhibition in vitro and significant tumor shrinkage in vivo.[2][3] This combination represents a promising therapeutic approach for GNAQ/11-mutant melanomas.[2]
Quantitative Data Summary
Table 1: In Vitro Synergistic Growth Inhibition of Uveal Melanoma Cell Lines
| Cell Line | GNAQ/11 Mutation | YM-254890 IC50 (nM) | Trametinib IC50 (nM) | Combination Effect |
|---|---|---|---|---|
| Mel202 | GNAQ Q209L | ~10 | ~100 | Synergistic |
| OMM1.3 | GNAQ Q209P | ~10 | >1000 | Synergistic |
| MP41 | GNAQ Q209L | ~10 | ~500 | Synergistic |
| OMM1 | GNA11 Q209L | ~10 | ~1000 | Synergistic |
Data summarized from viability curves presented in Chen et al., 2021.[4]
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Change in Tumor Volume/Photon Flux |
|---|---|---|
| GNAQQ209L melan-a allograft | Vehicle | ~8-fold increase |
| YM-254890 | ~2-fold increase | |
| Binimetinib (MEKi) | ~2-fold increase | |
| YM-254890 + Binimetinib | Significant tumor reduction | |
| OMM1.3 xenograft | Vehicle | Significant increase |
| YM-254890 | Growth inhibition | |
| Binimetinib (MEKi) | Growth inhibition | |
| YM-254890 + Binimetinib | Significant tumor reduction |
Data derived from in vivo experiments described in Chen et al., 2021.[2]
Experimental Protocols
Protocol 1: In Vitro Drug Synergy Assay [5]
-
Cell Seeding: Plate uveal melanoma cells (e.g., Mel202, OMM1.3) in 96-well plates at a density of 1,000–3,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of YM-254890 and trametinib. For example, use serial dilutions of YM-254890 in combination with four fixed concentrations of trametinib (e.g., 0, 10, 100, 1000 nM).
-
Treatment: Treat the cells with the drug combinations and incubate for 5 days. Include vehicle-only controls.
-
Viability Assessment: Measure cell viability using a luminescence-based assay such as CellTiter-Glo 2.0 (Promega) according to the manufacturer's instructions.
-
Data Analysis: Baseline viability to vehicle control (100%). Analyze synergy using software like Combenefit to calculate synergy scores based on the Highest Single Agent (HSA) model.
Protocol 2: In Vivo Xenograft Study [2]
-
Cell Implantation: For an allograft model, inject 1x106 GNAQQ209L melan-a cells subcutaneously into the flank of C57BL/6J mice. For a xenograft model, inject 1x106 OMM1.3 cells (with luciferase) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into four treatment groups: (1) Vehicle, (2) YM-254890 (e.g., 0.1 mg/kg, intraperitoneally, daily), (3) Binimetinib (e.g., 30 mg/kg, oral gavage, daily), and (4) Combination of YM-254890 and Binimetinib.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. For luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor burden (photon flux). Monitor animal weight and health status.
-
Endpoint: Continue treatment for a defined period (e.g., 20-22 days). Euthanize mice and excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor volume or photon flux over time for each treatment group. Calculate statistical significance between groups.
Visualizations
Caption: Dual inhibition of the GNAQ/MAPK pathway.
Caption: Workflow for in vivo combination therapy study.
Combination of a MEK Inhibitor (Selumetinib) and an AKT Inhibitor (MK2206)
Application Note
Mutant GNAQ signaling activates both the MEK/ERK and the PI3K/AKT pathways.[6] Therefore, the dual inhibition of these two key downstream nodes is a rational therapeutic strategy. Preclinical studies have demonstrated that the combination of the MEK inhibitor selumetinib (B1684332) and the AKT inhibitor MK2206 induces a synergistic decrease in the viability of GNAQ-mutant uveal melanoma cells.[6][7] This effect was found to be genotype-dependent, with the combination inducing autophagic cell death specifically in GNAQ-mutant cells, whereas BRAF-mutant cells underwent apoptosis.[6][8] The combination was also effective at inhibiting tumor growth in xenograft models, suggesting its potential for clinical translation.[6]
Quantitative Data Summary
Table 3: Synergistic Inhibition of Cell Viability in GNAQ-Mutant Uveal Melanoma Cells
| Cell Line | GNAQ Mutation | Treatment | Combination Index (CI) | Effect |
|---|---|---|---|---|
| 92.1 | Q209L | Selumetinib + MK2206 | < 1 | Synergistic |
| Omm1.3 | Q209P | Selumetinib + MK2206 | < 1 | Synergistic |
Data from Ambrosini et al., 2013. A Combination Index (CI) < 1 indicates synergy.[6][7]
Table 4: In Vivo Efficacy in a GNAQ-Mutant Xenograft Model (92.1 cells)
| Treatment Group | Average Tumor Volume at Day 25 (mm³) | % Tumor Growth Inhibition |
|---|---|---|
| Vehicle | ~1400 | - |
| Selumetinib | ~800 | ~43% |
| MK2206 | ~1100 | ~21% |
| Selumetinib + MK2206 | ~300 | ~79% |
Data estimated from tumor growth curves in Ambrosini et al., 2013.[6]
Experimental Protocols
Protocol 3: Cell Viability and Synergy Analysis [6]
-
Cell Culture: Culture GNAQ-mutant (92.1, Omm1.3), BRAF-mutant (OCM1A), and wild-type (Mel290) uveal melanoma cell lines in appropriate media.
-
Drug Treatment: Treat cells with increasing concentrations of selumetinib and MK2206 (e.g., 0, 50, 100, 1000, 2500 nM) alone or in combination for five days.
-
Viability Assay: Assess cell viability using a crystal violet staining assay or a luminescence-based method. Express results as a percentage of untreated controls.
-
Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method (CalcuSyn software). CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 4: Western Blot for Pathway Analysis [6]
-
Cell Lysis: Treat cells with inhibitors for the desired time points (e.g., 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C. Key antibodies include those against p-ERK, total ERK, p-AKT, total AKT, LC3, Beclin-1, cleaved PARP, and a loading control (e.g., tubulin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Dual inhibition of MEK and AKT in GNAQ-mutant cells.
Combination of a PKC Inhibitor (Darovasertib) and a c-MET Inhibitor (Crizotinib)
Application Note
Darovasertib (B560598) is a first-in-class PKC inhibitor that directly targets a key node downstream of GNAQ/11.[9] While showing activity as a monotherapy, resistance can emerge. The c-MET receptor tyrosine kinase pathway has been identified as a potential resistance mechanism.[9] The liver, a common site for uveal melanoma metastasis, has high levels of the c-MET ligand, HGF, potentially driving this resistance.[10] Combining the PKC inhibitor darovasertib with the c-MET inhibitor crizotinib (B193316) has shown promising clinical activity in patients with metastatic uveal melanoma, with a high disease control rate and a manageable safety profile, supporting its ongoing evaluation in registrational trials.[10]
Quantitative Data Summary
Table 5: Clinical Efficacy of Darovasertib + Crizotinib in First-Line Metastatic Uveal Melanoma (Phase 1/2 Trial)
| Efficacy Endpoint | Result (n=41 evaluable patients) |
|---|---|
| Confirmed Objective Response Rate (ORR) | 34.1% |
| Disease Control Rate (DCR) | 90.2% |
| Median Progression-Free Survival (PFS) | 7.0 months |
| Median Overall Survival (OS) | 21.1 months |
| Median Duration of Response (DOR) | 9.0 months |
Data from the OptimUM-01 trial as of May 2025.[10]
Experimental Protocols
As this combination is primarily supported by clinical trial data, a detailed preclinical protocol is not available from the searched literature. The protocol below outlines a general approach for preclinical evaluation based on the clinical rationale.
Protocol 5: Preclinical Evaluation of PKC and MET Inhibitor Combination (Hypothetical)
-
Cell Lines: Use a panel of GNAQ/11-mutant uveal melanoma cell lines (e.g., OMM2.5, derived from a liver metastasis).
-
HGF Stimulation: Culture cells in the presence and absence of Hepatocyte Growth Factor (HGF) to mimic the liver microenvironment and stimulate the c-MET pathway.
-
Proliferation/Viability Assays: Perform dose-response experiments with darovasertib and crizotinib, alone and in combination, in both HGF-stimulated and unstimulated conditions. Assess viability after 72-96 hours.
-
Western Blot Analysis: Analyze key pathway proteins (p-PKC substrates, p-ERK, p-MET, p-AKT) following single agent and combination treatment to confirm target engagement and pathway modulation.
-
In Vivo Liver Metastasis Model: Establish an experimental liver metastasis model by injecting uveal melanoma cells into the spleen or portal vein of immunodeficient mice.
-
Treatment and Monitoring: Once liver metastases are established (confirmed by imaging), treat mice with vehicle, darovasertib, crizotinib, or the combination. Monitor tumor burden using bioluminescence or ultrasound imaging.
-
Survival Analysis: Continue treatment until a humane endpoint is reached and perform Kaplan-Meier survival analysis.
Visualizations
References
- 1. Inhibition of mutant GNAQ signaling in uveal melanoma induces AMPK-dependent autophagic cell death. [vivo.weill.cornell.edu]
- 2. Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Role of Autophagy in Human Uveal Melanoma and the Development of Potential Disease Biomarkers and Novel Therapeutic Paradigms [mdpi.com]
- 9. Darovasertib, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Lentiviral Expression of C668S Mutant EZH2 for GNAQ/GNA11 Signaling Studies
Introduction
Mutations in the G-protein alpha subunits GNAQ and GNA11 are initiating and driving oncogenic events in over 90% of uveal melanomas (UM).[1][2] These mutations, most commonly occurring at the Q209 residue, lead to constitutive activation of G-protein coupled receptor (GPCR) signaling. This aberrant signaling primarily proceeds through the activation of Phospholipase C (PLC), leading to the stimulation of Protein Kinase C (PKC) and the subsequent activation of the MAPK/ERK pathway, which promotes cell proliferation and survival.[1][3] Additionally, mutant GNAQ/GNA11 can activate the Hippo pathway effector YAP, further contributing to the oncogenic phenotype.[4][5]
Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that mediates gene silencing by trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3).[6][7] EZH2 is frequently overexpressed in various cancers, including uveal melanoma, where its high expression is associated with a poor prognosis.[8] This suggests a role for epigenetic dysregulation in the progression of GNAQ/GNA11-mutant tumors.
This application note provides a framework for investigating the functional role of EZH2 in the context of GNAQ/GNA11-driven cancers. We describe the use of a lentiviral system to express a specific EZH2 mutant, C668S. The Cys668 residue has been identified as a covalent binding site for the specific EZH2 inhibitor GNA002; mutation of this residue to serine (C668S) confers resistance to inhibitor-mediated EZH2 degradation.[9][10] Therefore, the C668S mutant serves as a valuable tool to study EZH2's methyltransferase function in the presence of such inhibitors or to dissect the specific consequences of EZH2 activity that are independent of this inhibitory mechanism.
The following protocols detail the lentiviral production, transduction of GNAQ/GNA11-mutant cells, and subsequent biochemical and cellular assays to probe the effects of C668S EZH2 expression on downstream signaling and cell viability.
Signaling Pathways and Experimental Overview
Below are diagrams illustrating the key signaling pathway and the overall experimental workflow.
Caption: GNAQ/GNA11 Signaling Pathway.
Caption: Lentiviral Expression and Analysis Workflow.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| HEK293T cells | ATCC | CRL-3216 |
| GNAQ/GNA11-mutant Uveal Melanoma Cell Line | (e.g., OMM2.5, 92.1) | Varies |
| DMEM, high glucose | Gibco | 11965092 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine™ 3000 Transfection Reagent | Invitrogen | L3000015 |
| pLVX-Puro Vector | Takara Bio | 632164 |
| psPAX2 Packaging Plasmid | Addgene | 12260 |
| pMD2.G Envelope Plasmid | Addgene | 12259 |
| Polybrene (Hexadimethrine bromide) | MilliporeSigma | TR-1003-G |
| Puromycin | InvivoGen | ant-pr-1 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling | 5872 |
| Primary Antibody: EZH2 | Cell Signaling | 5246 |
| Primary Antibody: H3K27me3 | Cell Signaling | 9733 |
| Primary Antibody: Histone H3 | Cell Signaling | 4499 |
| Primary Antibody: Phospho-p44/42 MAPK (ERK1/2) | Cell Signaling | 4370 |
| Primary Antibody: p44/42 MAPK (ERK1/2) | Cell Signaling | 4695 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling | 7074 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol is adapted for a 10 cm dish format.[11][12]
-
Cell Seeding: The day before transfection, seed 4-5 x 10⁶ HEK293T cells in a 10 cm dish in 10 mL of DMEM supplemented with 10% FBS (without antibiotics). Cells should be approximately 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In "Tube A," dilute 24 µL of Lipofectamine 3000 reagent in 500 µL of Opti-MEM medium.
-
In "Tube B," combine the following plasmids in 500 µL of Opti-MEM medium:
-
10 µg of your transfer plasmid (e.g., pLVX-EZH2-C668S-Puro)
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Add 20 µL of P3000™ Reagent to Tube B.
-
-
Transfection:
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate for 15 minutes at room temperature.
-
Add the 1 mL DNA-lipid complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C with 5% CO₂.
-
-
Virus Harvest:
-
After 16-24 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete growth medium (DMEM + 10% FBS).
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile 15 mL conical tube.
-
Add another 10 mL of fresh medium to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Virus Processing and Storage:
-
Centrifuge the pooled supernatant at 2000 x g for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm sterile filter.
-
Aliquot the filtered virus into cryovials and store immediately at -80°C.
-
Protocol 2: Lentiviral Transduction of GNAQ/GNA11-Mutant Cells
-
Cell Seeding: The day before transduction, seed 2 x 10⁵ target cells (e.g., OMM2.5) per well in a 6-well plate in 2 mL of their standard growth medium (e.g., RPMI + 10% FBS).
-
Transduction:
-
On the day of transduction, remove the medium from the cells.
-
Prepare the transduction medium: Add your lentiviral stock to 2 mL of fresh growth medium. The amount of virus (Multiplicity of Infection, MOI) should be optimized for each cell line. Start with a range of volumes (e.g., 50 µL, 200 µL, 500 µL).
-
Add Polybrene to the transduction medium to a final concentration of 8 µg/mL to enhance efficiency.[13]
-
Add the transduction medium to the cells.
-
-
Incubation and Selection:
-
Incubate the cells for 24 hours.
-
After 24 hours, replace the virus-containing medium with 2 mL of fresh growth medium.
-
48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-5 µg/mL) must be determined beforehand with a kill curve for your specific cell line.
-
Replace the selective medium every 2-3 days until antibiotic-resistant colonies are established.
-
-
Expansion: Expand the stable, transduced cell population for subsequent experiments.
Protocol 3: Western Blot Analysis
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an 8-15% SDS-PAGE gel (use a higher percentage gel, like 15%, for histone analysis).[14]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-p-ERK, diluted in blocking buffer) overnight at 4°C. Use anti-Histone H3 or anti-Total ERK as loading controls.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This protocol is for a 96-well plate format.[16][17]
-
Cell Seeding: Seed the stable transduced cells (and control cells) in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubation: Culture the cells for the desired time period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent directly to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation and Expected Results
Quantitative data should be presented in clear, organized tables. Below are examples of expected results.
Table 1: Verification of EZH2 Expression and Activity by Western Blot Densitometry (Values represent fold change relative to Empty Vector control, normalized to loading control)
| Cell Line | Construct | EZH2 Expression | H3K27me3 Level | p-ERK/Total ERK Ratio |
| OMM2.5 | Empty Vector | 1.0 | 1.0 | 1.0 |
| OMM2.5 | EZH2 WT | 4.5 ± 0.4 | 3.8 ± 0.3 | 1.1 ± 0.1 |
| OMM2.5 | EZH2 C668S | 4.3 ± 0.5 | 3.5 ± 0.4 | 1.0 ± 0.2 |
Table 2: Effect of C668S EZH2 Expression on Cell Viability (Cell viability measured at 72 hours post-seeding, normalized to Empty Vector control)
| Cell Line | Construct | Relative Luminescence (RLU) | % Cell Viability |
| OMM2.5 | Empty Vector | 85,430 ± 5,100 | 100% |
| OMM2.5 | EZH2 WT | 115,290 ± 7,800 | 135% |
| OMM2.5 | EZH2 C668S | 111,840 ± 8,200 | 131% |
These hypothetical results would suggest that overexpression of both wild-type and C668S mutant EZH2 increases the global levels of H3K27me3 and promotes cell proliferation in a GNAQ-mutant background, without significantly altering the MAPK signaling pathway. This indicates that EZH2's pro-proliferative effects in this context may be mediated through its epigenetic functions rather than through direct crosstalk with the ERK pathway.
References
- 1. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma [frontiersin.org]
- 3. oncodaily.com [oncodaily.com]
- 4. GNAQ and GNA11 mutations and downstream YAP activation in choroidal nevi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNAQ/11 Mutations in Uveal Melanoma: Is YAP the Key to Targeted Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of EZH2 in uveal melanomas patients and associations with prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. addgene.org [addgene.org]
- 13. origene.com [origene.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 17. ch.promega.com [ch.promega.com]
Troubleshooting & Optimization
Troubleshooting GNA002 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNA002. The information is designed to address common challenges, particularly insolubility in aqueous solutions, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] It acts by specifically and covalently binding to the cysteine residue Cys668 within the SET domain of EZH2.[1][2][3] This binding leads to the degradation of EZH2 through a process mediated by the COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][4][5] By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27Me3) and reactivates tumor suppressor genes that are silenced by the Polycomb Repressive Complex 2 (PRC2).[2][3]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
This is a common issue and is likely due to the low aqueous solubility of this compound. This compound is a derivative of gambogic acid, a natural product known for its poor water solubility.[6][7][8] While this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into a polar, aqueous environment. This can cause the compound to precipitate out of solution, especially at higher concentrations.
Q3: How can I visually confirm if my this compound has precipitated?
Precipitation of this compound in your aqueous solution can be observed in several ways:
-
Cloudiness or turbidity: The solution may appear hazy or milky.
-
Visible particles: You may see small particles suspended in the solution or settled at the bottom of the tube.
-
Color change: Gambogic acid, the parent compound of this compound, is yellowish.[6] While the color of a this compound solution is not explicitly described, any uneven color distribution or colored precipitate could indicate insolubility.
Troubleshooting this compound Insolubility
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[4][9][10] It has a reported solubility of 25 mg/mL (35.62 mM) in DMSO.[4]
Q5: My experiment requires a very low final concentration of DMSO. How can I minimize the DMSO concentration while keeping this compound in solution?
To minimize the final DMSO concentration in your experiment, you should prepare a high-concentration stock solution of this compound in DMSO. This will allow you to use a very small volume of the stock solution for dilution into your aqueous buffer, thereby keeping the final DMSO percentage low.
Q6: Are there any co-solvents or additives that can improve the solubility of this compound in aqueous solutions?
Yes, for in vivo studies, formulations of this compound have been prepared using co-solvents to improve its solubility and bioavailability.[2] These include:
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
For in vitro experiments, adding a small percentage of these co-solvents to your aqueous buffer might help to maintain the solubility of this compound. It is crucial to first test the compatibility of these co-solvents with your specific cell line or experimental system to ensure they do not cause any artifacts.
Q7: Can adjusting the pH of my aqueous buffer help to solubilize this compound?
The effect of pH on the solubility of this compound is not explicitly documented. However, this compound is a derivative of gambogic acid, which is an organic acid.[8] Therefore, it is possible that the solubility of this compound is pH-dependent. You may need to empirically test a range of pH values for your buffer to find the optimal condition for this compound solubility.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| CAS Number | 1385035-79-9 | [1][4] |
| Molecular Formula | C42H55NO8 | [4][5] |
| Molecular Weight | 701.90 g/mol | [4][5] |
| Solubility in DMSO | 25 mg/mL (35.62 mM) | [4] |
| Solubility in Water | Poor/Insoluble | [6][7][8] |
Table 2: Suggested Formulations for In Vivo Studies
| Formulation Component | Percentage | Notes | Reference |
| DMSO | 10% | Co-solvent | [2] |
| PEG300 | 40% | Co-solvent | [2] |
| Tween-80 | 5% | Surfactant | [2] |
| Saline | 45% | Vehicle | [2] |
| OR | |||
| DMSO | 10% | Co-solvent | [2] |
| 20% SBE-β-CD in Saline | 90% | Solubilizing agent | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[2]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the this compound stock solution to your pre-warmed aqueous experimental buffer. It is crucial to add the stock solution to the buffer and not the other way around. Mix immediately and thoroughly by gentle vortexing or inversion.
-
Observation: Visually inspect the working solution for any signs of precipitation (cloudiness or visible particles).
-
Fresh Preparation: It is highly recommended to prepare fresh working solutions for each experiment and use them immediately.
Visualizations
Caption: A flowchart for troubleshooting this compound insolubility.
Caption: The signaling pathway showing this compound's mechanism of action.
References
- 1. This compound|GNA-002 [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1385035-79-9 | HMTase | MOLNOVA [molnova.com]
- 5. This compound|1385035-79-9|COA [dcchemicals.com]
- 6. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming GNA002 Resistance in Cancer Cell Lines
Welcome to the technical support center for GNA002. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential resistance mechanisms in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is frequently overexpressed in various cancers.[1] this compound selectively binds to the cysteine 668 (Cys668) residue within the SET domain of EZH2. This covalent binding leads to the degradation of EZH2 through a process called CHIP-mediated ubiquitination. The reduction in EZH2 levels results in decreased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[1] Consequently, tumor suppressor genes that were silenced by the Polycomb Repressive Complex 2 (PRC2) are reactivated, leading to anti-tumor effects.[1]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative activity in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | [1] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [1] |
| Cal-27 | Head and Neck Cancer | Not explicitly stated, but showed reduced H3K27me3 | [1] |
| A549 | Lung Cancer | Suppressed in vivo tumor growth | [1] |
| Daudi | Burkitt's Lymphoma | Suppressed in vivo tumor growth | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Suppressed in vivo tumor growth | [1] |
| General | (for EZH2 degradation) | 1.1 | [1][2] |
Q3: What are the potential mechanisms of resistance to this compound?
Resistance to this compound can arise through several mechanisms that prevent the drug from effectively targeting and degrading EZH2. The primary known mechanisms are:
-
Mutation in the EZH2 gene: A specific point mutation, C668S (cysteine to serine at position 668), in the SET domain of EZH2 prevents the covalent binding of this compound. This is a key mechanism of acquired resistance.
-
Reduced expression of CHIP E3 Ligase: The COOH terminus of Hsp70-interacting protein (CHIP) is an E3 ubiquitin ligase essential for the degradation of this compound-bound EZH2.[1] Decreased expression or activity of CHIP can lead to the accumulation of EZH2, even in the presence of this compound, thus conferring resistance.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of EZH2. A prominent example is the activation of the PI3K/AKT signaling pathway, which can promote cell survival and proliferation independently of EZH2 activity.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability After this compound Treatment
Problem: You are not observing the expected decrease in cell viability in your cancer cell line after treatment with this compound.
| Possible Cause | Suggested Solution |
| Cell Line Insensitivity | - Confirm that your cell line is reported to be sensitive to EZH2 inhibition. Refer to the IC50 table above or published literature. - If sensitivity is unknown, perform a dose-response experiment with a wide concentration range of this compound (e.g., 0.01 µM to 10 µM) to determine the IC50 in your specific cell line. |
| Suboptimal Experimental Conditions | - Cell Seeding Density: Ensure cells are in the exponential growth phase during treatment. High cell density can lead to contact inhibition and reduced sensitivity to anti-proliferative agents. - Treatment Duration: this compound's effects on cell viability may not be immediate. Consider extending the treatment duration (e.g., 48, 72, or 96 hours). |
| Compound Integrity | - Storage and Handling: Ensure this compound is stored correctly (typically at -20°C or -80°C) and protected from light. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Development of Resistance | - If the cell line was previously sensitive, it may have acquired resistance. Proceed to the troubleshooting guides for investigating resistance mechanisms. |
Guide 2: Investigating this compound Resistance Mechanisms
Problem: You suspect your cancer cell line has developed resistance to this compound. This guide provides a workflow to investigate the potential underlying mechanisms.
Experimental Protocols
Protocol 1: Western Blot Analysis of EZH2 and H3K27me3 Levels
This protocol allows for the assessment of this compound's target engagement by measuring the levels of EZH2 protein and the H3K27me3 histone mark.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Total Histone H3 (loading control), anti-GAPDH or β-actin (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Expected Results:
-
A dose- and time-dependent decrease in EZH2 protein levels.
-
A corresponding decrease in H3K27me3 levels.
-
Total Histone H3 and GAPDH/β-actin levels should remain unchanged.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No change in EZH2 or H3K27me3 levels | Ineffective this compound treatment | Verify this compound concentration and incubation time. Confirm cell line sensitivity. |
| Antibody issues | Use validated antibodies at the recommended dilutions. Include positive and negative controls. | |
| Weak or no signal | Insufficient protein loading | Ensure accurate protein quantification and load a sufficient amount of protein (20-40 µg). |
| Poor antibody quality | Use a new batch of antibody or try an antibody from a different vendor. |
Protocol 2: Detection of EZH2 C668S Mutation by Allele-Specific PCR (AS-PCR)
AS-PCR is a rapid and cost-effective method to screen for the presence of the this compound resistance-conferring C668S mutation. This protocol uses primers that specifically amplify either the wild-type (WT) or the mutant (C668S) allele.
Primer Design:
-
Forward Primer (Common): Design a forward primer that binds upstream of the C668 codon.
-
Reverse Primer (Wild-Type): Design a reverse primer with its 3'-end corresponding to the WT Cys668 codon.
-
Reverse Primer (Mutant): Design a reverse primer with its 3'-end corresponding to the mutant Ser668 codon. To enhance specificity, an additional mismatch can be introduced at the -2 or -3 position from the 3'-end.[3]
Materials:
-
Genomic DNA extracted from cancer cell lines (sensitive and potentially resistant)
-
Allele-specific primers (as designed above)
-
Taq DNA polymerase (one without 3'-5' exonuclease activity)[4]
-
dNTPs
-
PCR buffer
Procedure:
-
PCR Setup: Prepare two separate PCR reactions for each DNA sample: one with the WT-specific reverse primer and one with the mutant-specific reverse primer. Include the common forward primer in both reactions.
-
PCR Amplification: Perform PCR with optimized annealing temperatures to ensure primer specificity.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel.
Expected Results:
-
Sensitive Cells (WT EZH2): A PCR product should only be visible in the reaction with the WT-specific primer.
-
Resistant Cells (C668S EZH2): A PCR product should only be visible in the reaction with the mutant-specific primer.
-
Heterozygous Cells: PCR products may be visible in both reactions.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Non-specific amplification | Annealing temperature is too low | Optimize the annealing temperature using a gradient PCR. |
| Primer design is not optimal | Redesign primers, potentially with an additional mismatch, to increase specificity. | |
| No amplification | Poor DNA quality | Ensure high-quality genomic DNA is used. |
| PCR conditions are not optimal | Optimize PCR parameters such as MgCl2 concentration and enzyme concentration. |
Protocol 3: In Vitro CHIP-Mediated Ubiquitination Assay
This assay helps determine if reduced CHIP activity is a potential mechanism of resistance by assessing its ability to ubiquitinate a substrate in vitro.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant CHIP E3 ligase
-
Recombinant substrate for ubiquitination (e.g., a fragment of a known CHIP substrate)
-
Ubiquitin
-
ATP
-
Reaction buffer
Procedure:
-
Reaction Setup: Combine the reaction components (E1, E2, CHIP, substrate, ubiquitin, ATP) in a reaction buffer.[5]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[5]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the substrate.
Expected Results:
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed in the presence of all components.
-
The extent of ubiquitination can be compared between CHIP from sensitive and potentially resistant cells (if using cell lysates as a source of CHIP).
Troubleshooting:
| Problem | Possible Cause | Solution |
| No ubiquitination | Inactive enzyme(s) | Ensure all recombinant proteins are active and properly folded. |
| Missing reaction component | Double-check that all necessary components (especially ATP) are included in the reaction. | |
| High background | Non-specific ubiquitination | Optimize enzyme concentrations and incubation time. Include a control reaction without E3 ligase. |
Strategies to Overcome this compound Resistance
Combination Therapy with PI3K/AKT Inhibitors
Activation of the PI3K/AKT pathway is a known mechanism of resistance to EZH2 inhibitors. Therefore, a rational approach to overcome this resistance is to co-administer this compound with a PI3K or AKT inhibitor. This combination therapy can synergistically induce cell death in resistant cancer cells.[5]
Examples of AKT inhibitors used in combination with EZH2 inhibitors in preclinical studies include:
-
MK-2206: An allosteric AKT inhibitor.[7]
This technical support center provides a starting point for researchers working with this compound. For further assistance, please consult the referenced literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|GNA-002 [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Allele-specific PCR [tritagene.com]
- 5. Akt inhibition synergizes with polycomb repressive complex 2 inhibition in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
GNA002 Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the GNA002 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and investigating potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and specific covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1] It specifically and covalently binds to the cysteine 668 residue within the SET domain of EZH2.[1] This binding leads to the degradation of EZH2 through a process mediated by the COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1] The inhibition of EZH2's enzymatic activity results in a reduction of H3K27 trimethylation, a repressive histone mark, leading to the reactivation of silenced tumor suppressor genes.[1]
Q2: Are there any known off-target effects of this compound?
Currently, publicly available literature emphasizes the high specificity of this compound for EZH2. However, comprehensive off-target profiling data for this compound is not widely reported. It is important for researchers to independently assess potential off-target interactions in their experimental systems. The parent compound of this compound, Gambogenic Acid, has been noted to inhibit the FGFR signaling pathway, suggesting a potential area for investigation.[2] Additionally, some other EZH2 inhibitors have been shown to have off-target effects on the efflux transporter ABCG2, which could be a consideration for this compound.
Q3: What are the common reasons for unexpected experimental results with this compound that might be attributed to off-target effects?
Unexpected results could stem from several factors, including:
-
Cell-type specific protein expression: The off-target protein may be highly expressed in your specific cell line, leading to a more pronounced effect.
-
High concentrations of this compound: Using concentrations significantly above the IC50 for EZH2 inhibition increases the likelihood of engaging lower-affinity off-targets.
-
Assay interference: Components of your experimental assay may interact with this compound, leading to misleading results.
-
Activation of compensatory signaling pathways: Inhibition of EZH2 can sometimes lead to the activation of alternative pathways that may produce unexpected phenotypes.
Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
To differentiate between on-target and off-target effects, consider the following approaches:
-
Use a structurally distinct EZH2 inhibitor: If a different EZH2 inhibitor with a distinct chemical scaffold recapitulates the phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: Overexpressing a this compound-resistant mutant of EZH2 (e.g., C668S) should rescue the on-target phenotype but not an off-target one.
-
Direct target engagement assays: Employ techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm this compound engagement with EZH2 and potential off-targets in your cellular context.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at low this compound concentrations. | This compound may be interacting with a critical off-target protein in your specific cell model. | Perform a dose-response curve and compare the cytotoxic IC50 with the IC50 for EZH2 inhibition (H3K27me3 reduction). A significant discrepancy may suggest off-target toxicity. Conduct a broad kinase screen or proteomic profiling to identify potential off-target binders. |
| Phenotype is observed, but H3K27me3 levels are not significantly reduced. | The observed phenotype might be independent of EZH2's methyltransferase activity and could be due to an off-target interaction. | Verify the effect of this compound on H3K27me3 levels in your system using Western blotting or immunofluorescence. If H3K27me3 is unaffected at concentrations that produce the phenotype, investigate potential off-targets. |
| Conflicting results with other published data on EZH2 inhibition. | Differences in experimental models (e.g., cell lines) may have varying expression levels of potential this compound off-targets. | Characterize the expression levels of potential off-target candidates in your cell line. Consider using multiple cell lines to confirm the consistency of the observed phenotype. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary target in various cancer cell lines. Data on off-target inhibition is currently limited in the public domain.
| Target | Cell Line | IC50 (µM) | Reference |
| EZH2 (enzymatic activity) | - | 1.1 | [1] |
| Cell Proliferation | MV4-11 | 0.070 | [1] |
| Cell Proliferation | RS4-11 | 0.103 | [1] |
Key Experimental Protocols
1. Kinase Selectivity Profiling
This protocol outlines a general approach to assess the selectivity of this compound against a broad panel of kinases, a common class of off-targets for small molecule inhibitors.
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercial kinase screening service that offers a broad panel of purified, active kinases (e.g., 100-400 kinases).
-
Assay Format: The service provider will typically use a fluorescence-based, radiometric, or luminescence-based assay to measure kinase activity in the presence of a single high concentration of this compound (e.g., 1 or 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. A "hit" is typically defined as a kinase with inhibition above a certain threshold (e.g., >50% or >75%).
-
Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 value of this compound for that specific kinase.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular environment, which can be adapted to identify off-target binding.
-
Objective: To confirm the binding of this compound to EZH2 and potential off-targets in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. Ligand-bound proteins are generally more stable and will denature at higher temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein (EZH2 and potential off-targets) remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
-
Visualizations
Caption: On-target mechanism of this compound leading to EZH2 degradation.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Interpreting unexpected results in GNA002 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNAO1. The guides are designed to help interpret unexpected results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the function of the GNAO1 gene and the Gαo protein?
The GNAO1 gene encodes the Gαo protein, which is the alpha subunit of a heterotrimeric G protein complex.[1][2] Gαo is one of the most abundant membrane proteins in the brain and plays a crucial role in transducing signals from G protein-coupled receptors (GPCRs).[3] Upon activation by a GPCR, the Gαo subunit, in its GTP-bound state, and the Gβγ complex dissociate to modulate downstream effectors.[4][5] Key functions of Gαo include inhibiting adenylyl cyclase (leading to decreased cAMP levels), regulating ion channels, and modulating neurotransmitter release.[5][6][7] It is involved in various signaling pathways, including those for dopamine, serotonin, and opioid receptors.[3]
Q2: What are the main clinical phenotypes associated with GNAO1 mutations?
GNAO1 mutations lead to a spectrum of neurodevelopmental disorders, broadly categorized as GNAO1 encephalopathy.[2][3] The primary clinical presentations are:
-
Early Infantile Epileptic Encephalopathy 17 (EIEE17): Characterized by severe, early-onset seizures and profound developmental delay.[8]
-
Neurodevelopmental Disorder with Involuntary Movements (NEDIM): Involves various movement disorders such as dystonia (involuntary muscle contractions), chorea (jerky, involuntary movements), and dyskinesia (abnormal, uncontrolled movements), often accompanied by developmental delay.[3][8] Some patients may present with a combination of both epilepsy and a movement disorder.[9] The severity and specific symptoms can vary significantly among individuals, even those with the same mutation.[2]
Q3: What are gain-of-function (GoF) and loss-of-function (LoF) mutations in GNAO1?
The functional consequences of GNAO1 mutations are often classified as either gain-of-function (GoF) or loss-of-function (LoF), although this classification can be complex and sometimes controversial.[3][10]
-
Loss-of-Function (LoF): These mutations result in a Gαo protein with reduced or no function. This can be due to decreased protein expression or an inability to participate in signaling.[11][12] LoF mutations are more commonly associated with epileptic encephalopathy phenotypes.[11][13][14] Some LoF mutations may also exert a "dominant negative" effect, where the mutant protein interferes with the function of the normal protein from the other allele.[3][15][16]
-
Gain-of-Function (GoF): These mutations lead to a Gαo protein that is overly active. This can manifest as increased signaling activity even without GPCR stimulation. GoF mutations are more frequently linked to movement disorders.[11][12][14]
It is important to note that the classification of some mutations has been debated in the literature, with different studies reporting conflicting functional effects for the same variant (e.g., G203R).[3][14]
Troubleshooting Unexpected Results
Issue 1: My experimental results for a specific GNAO1 mutation conflict with published findings (e.g., LoF vs. GoF).
This is a common challenge in GNAO1 research. For example, the G203R mutation has been described as both GoF and LoF/dominant negative in different studies.[3][14] Such discrepancies can arise from several factors:
-
Different Experimental Systems: Results from in vitro cell-based assays, invertebrate models like C. elegans, and mouse models may not always align perfectly.[3][10] Each system has its own advantages and limitations in recapitulating the complex neurophysiological environment.
-
Assay-Specific Readouts: The specific functional aspect being measured can lead to different classifications. A mutation might appear as GoF in one assay (e.g., basal activity) but LoF in another (e.g., GPCR-stimulated activity).
-
Cellular Context: The complement of GPCRs, effectors, and regulatory proteins in the cell line used can influence the observed effect of a mutant Gαo protein.[17]
Troubleshooting Steps:
-
Verify Experimental Setup: Double-check all reagents, plasmid constructs (confirm mutation by sequencing), and cell line integrity.
-
Use Multiple Assays: Characterize the mutant using a panel of assays that probe different aspects of Gαo function (see Experimental Protocols section). For example, assess both basal activity and GPCR-stimulated activity.
-
Consider Dominant Negative Effects: Design experiments to test if the mutant protein interferes with the function of the wild-type protein. This can be done by co-expressing both mutant and wild-type Gαo and measuring signaling output.[11][16]
-
Review the Literature Critically: Carefully compare the experimental conditions of your study with those of published reports, noting differences in cell lines, expression levels, and specific assay parameters.
Logical Troubleshooting Flow for Conflicting Results
Caption: Troubleshooting conflicting functional data.
Issue 2: The observed phenotype in my animal model does not match the expected outcome based on the in vitro functional classification.
For instance, a mutation classified as GoF in vitro might not lead to the expected hyperkinetic movement disorder in a mouse model, or a LoF mutation might cause unexpected symptoms. Recently, mutations destabilizing the N-terminal α-helix of Gαo were found to cause parkinsonism-like symptoms (hypokinesia), contrasting with the typical hyperkinetic movements seen in many GNAO1 disorders.[18][19]
Troubleshooting Steps:
-
Confirm Expression and Localization: Verify that the mutant GNAO1 protein is expressed at the expected level and correctly localizes to the plasma membrane in the relevant brain regions of your animal model.
-
Assess Neurodevelopmental Impact: Some mutations may have profound effects on neurodevelopment, which can confound the interpretation of behavioral phenotypes in adult animals.[20][21][22] Analyze brain morphology and neuronal precursor cell numbers, as developmental anomalies have been reported in GNAO1 mouse models.[20][21]
-
Consider the Complexity of Neural Circuits: The ultimate behavioral output is a result of Gαo function within complex neural circuits (e.g., the basal ganglia). The in vitro classification may not fully capture how the mutation alters the delicate balance of these circuits.
-
Re-evaluate the "GoF/LoF" Dichotomy: The simple GoF/LoF classification may be insufficient. The mutation could alter coupling to specific GPCRs or effectors, leading to a "biased" signaling profile that produces an unexpected phenotype.
Data Summary
Table 1: Functional Classification and Associated Phenotypes of Selected GNAO1 Mutations
| Mutation | Reported Functional Effect(s) | Commonly Associated Phenotype(s) | Reference(s) |
| G42R | GoF; Dominant Negative, LoF | Movement Disorder, Epilepsy | [3][11][12] |
| G203R | GoF; LoF, Dominant Negative | Movement Disorder, Epileptic Encephalopathy | [3][11][14][20][22] |
| R209C/H | Normal Function/GoF; LoF, Dominant Negative | Movement Disorder | [3][11][23] |
| E246K | GoF | Movement Disorder | [11][12] |
| L13P | Blocks G-protein heterotrimer formation | Parkinsonism-like (Hypokinesia) | [19] |
| L23P | Blocks G-protein heterotrimer formation | Parkinsonism-like (Hypokinesia) | [19] |
Note: This table summarizes general trends reported in the literature. Phenotypic variability is significant, and classifications can be conflicting.
Experimental Protocols & Methodologies
1. cAMP Inhibition Assay
This assay is a cornerstone for functionally assessing Gαo activity, as Gαo canonically inhibits adenylyl cyclase.
-
Principle: Cells are co-transfected with the GNAO1 variant of interest, a GPCR that couples to Gαo (e.g., the α2A adrenergic receptor), and a cAMP biosensor, or cAMP levels are measured by other means.[12][17] Adenylyl cyclase is stimulated with forskolin (B1673556), and the ability of the Gαo protein to inhibit this cAMP production upon GPCR activation by an agonist is quantified.
-
Methodology:
-
Cell Culture and Transfection: HEK293T cells are commonly used.[12] Transfect cells with plasmids encoding the GPCR, the GNAO1 variant (wild-type or mutant), and potentially a cAMP biosensor (e.g., using FRET or BRET technology).[17]
-
Cell Stimulation: After 24-48 hours, treat cells with forskolin to stimulate adenylyl cyclase.
-
Agonist Treatment: Add a specific agonist for the co-expressed GPCR to activate the Gαo pathway.
-
cAMP Measurement: Measure intracellular cAMP levels. GoF mutants may show lower basal cAMP, while LoF mutants will show less inhibition of forskolin-stimulated cAMP upon agonist treatment.[11][12]
-
2. GTPase Activity Assay
This biochemical assay directly measures the intrinsic rate of GTP hydrolysis by the Gαo protein.
-
Principle: The enzymatic activity of purified Gαo protein is measured by quantifying the release of inorganic phosphate (B84403) (Pi) from GTP over time.
-
Methodology:
-
Protein Purification: Purify recombinant wild-type and mutant GNAO1 proteins.
-
Reaction Setup: Incubate the purified protein in a reaction buffer containing GTP.
-
Phosphate Detection: At various time points, stop the reaction and measure the amount of free phosphate using a colorimetric assay (e.g., malachite green).[24]
-
Data Analysis: An increased rate of Pi release can indicate a GoF mutation (faster GTP hydrolysis), while a decreased rate suggests a LoF.[24]
-
3. Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation
BRET assays can monitor the activation of the G-protein heterotrimer in real-time in living cells.
-
Principle: This assay measures the agonist-induced dissociation of the Gαo subunit from the Gβγ dimer.[25] Gαo is tagged with a BRET donor (e.g., Nano-luciferase) and Gγ is tagged with a BRET acceptor (e.g., Venus). In the inactive state, the donor and acceptor are close, allowing for energy transfer. Upon GPCR activation, Gαo dissociates from Gβγ, decreasing the BRET signal.[16][25]
-
Methodology:
-
Construct Generation: Create expression vectors for Gαo-BRET donor and Gβγ-BRET acceptor.
-
Transfection: Co-transfect cells with the BRET pair and the GPCR of interest.
-
BRET Measurement: Add the substrate for the BRET donor and measure the baseline BRET ratio.
-
Agonist Stimulation: Add the GPCR agonist and monitor the change in the BRET ratio over time. A LoF mutation may show a reduced or absent BRET change upon stimulation.
-
Visualizations
Gαo Signaling Pathway
Caption: Simplified Gαo signaling cascade.
Experimental Workflow for Characterizing a Novel GNAO1 Variant
Caption: Workflow for GNAO1 variant characterization.
References
- 1. GNAO1 - Wikipedia [en.wikipedia.org]
- 2. About GNAO1 - GNAO1 [gnao1.it]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. uniprot.org [uniprot.org]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. Gonadal mosaicism in GNAO1 causing neurodevelopmental disorder with involuntary movements; two additional variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering the Cause of Epilepsy in an Ultrarare Condition [uvahealth.com]
- 10. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenotypes in children with GNAO1 encephalopathy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gαo is a major determinant of cAMP signaling in the pathophysiology of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GNAO1 mutations: from excessive movement to unexpected rigidity - Department of Cell Physiology and Metabolism - UNIGE [unige.ch]
- 19. GNAO1 Mutations Affecting the N-Terminal α-Helix of Gαo Lead to Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 21. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 22. Mouse models characterize GNAO1 encephalopathy as a neurodevelopmental disorder leading to motor anomalies: from a severe G203R to a milder C215Y mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. neurology.org [neurology.org]
- 24. ashpublications.org [ashpublications.org]
- 25. Live cell optical assay for precise characterization of receptors coupling to Gα12 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating GNAO1-Related Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of GNAO1-related neurodevelopmental disorders. The information provided is intended to help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common GNAO1 mutations studied in animal models and what are their general phenotypes?
A1: Several mouse models with human GNAO1 mutations have been developed. The phenotypes often vary in severity depending on the specific mutation. For instance, the G203R mutation in mice can lead to severe neonatal lethality, while the C215Y mutation results in hyperactivity and hyperlocomotion without affecting vitality.[1][2][3][4] Both models, however, have shown prenatal brain developmental anomalies like enlarged lateral ventricles.[1][2][3][4] Mouse models with the G203R mutation have been shown to phenocopy the movement disorders and mild epilepsy seen in children with the same mutation.[5] Another gain-of-function mutation, G184S, also leads to seizures and sudden death in mice.[6]
Troubleshooting Animal Models
Q2: We are experiencing unexpected neonatal lethality in our GNAO1 mutant mouse colony. What could be the cause and how can we mitigate this?
A2: Neonatal lethality can be a significant challenge, particularly with severe GNAO1 mutations like G203R.[1][2][3][4]
-
Confirm Genotype: Ensure that the observed lethality is specific to the mutant animals and not a general colony health issue. Genotype all pups to correlate the lethal phenotype with the presence of the GNAO1 mutation.
-
Cross Fostering: Pups may be dying due to poor maternal care, which can be a secondary effect of the mutation in the mother (if she is the carrier) or due to the pups' own health issues. Cross-fostering pups to healthy, experienced wild-type mothers immediately after birth can help improve survival rates.
-
Environmental Enrichment and Supportive Care: Providing a controlled environment with optimal temperature, nutrition, and minimal stress can sometimes improve pup viability. For pups exhibiting motor difficulties, providing easily accessible food and water may be necessary.
-
Consider a Milder Allele: If the scientific question allows, consider using a mouse model with a milder GNAO1 mutation, such as C215Y, which has been shown to have normal vitality.[1][2][3][4]
Q3: We are observing significant variability in the behavioral phenotypes of our GNAO1 mutant mice. How can we reduce this variability?
A3: Phenotypic variability is a common issue in animal modeling of neurological disorders. Several factors can contribute to this:
-
Genetic Background: The genetic background of the mouse strain can significantly influence the phenotype. Ensure that all experimental animals are on the same inbred background (e.g., C57BL/6J). Backcrossing to a specific strain for at least 10 generations is recommended.
-
Sex Differences: Some GNAO1 mutations have been shown to have sex-specific effects. For example, male Gnao1+/G203R mice show more severe movement deficits than females.[5] It is crucial to analyze data from male and female animals separately.
-
Standardized Behavioral Testing: Ensure that all behavioral testing is performed at the same time of day, under consistent lighting and noise conditions. Acclimatize the animals to the testing room before starting the experiments. Use automated tracking systems to minimize experimenter bias.
-
Animal Husbandry: Consistent housing conditions, including cage density, diet, and enrichment, are critical for reproducible behavioral results.
Therapeutic Intervention Troubleshooting
Q4: We are using antisense oligonucleotides (ASOs) to reduce mutant GNAO1 expression, but we are not seeing a significant therapeutic effect. What are the potential issues?
A4: Allele-specific ASOs are a promising therapeutic strategy for GNAO1 disorders.[7][8][9][10] If you are not observing the expected therapeutic effect, consider the following:
-
ASO Potency and Specificity: The design of the ASO is critical. It needs to be potent in knocking down the target allele and highly specific to avoid off-target effects. In vitro screening of multiple ASO sequences using patient-derived cells or reporter assays is recommended before moving to in vivo studies.[7]
-
Delivery to the Central Nervous System (CNS): ASOs do not readily cross the blood-brain barrier. For neurological disorders, direct administration into the CNS via intracerebroventricular (ICV) or intrathecal (IT) injection is typically required. Verify your injection technique and consider using imaging to confirm the distribution of the ASO within the brain.
-
Dosage and Treatment Timing: The dose and frequency of ASO administration may need to be optimized. A dose-response study should be conducted to determine the optimal therapeutic window. The timing of intervention is also crucial; earlier treatment may be more effective in preventing the progression of neurodevelopmental abnormalities.
-
Outcome Measures: Ensure that you are using sensitive and relevant outcome measures to assess therapeutic efficacy. This could include a battery of behavioral tests, electroencephalography (EEG) for seizure activity, and immunohistochemical analysis of brain tissue.
Q5: We are developing a gene therapy approach using adeno-associated viruses (AAVs) for GNAO1. What are some key considerations for this strategy?
A5: Gene therapy for GNAO1-related disorders is an active area of research.[11][12][13] Key considerations include:
-
Choice of AAV Serotype: Different AAV serotypes have different tropisms for various cell types in the brain. For broad neuronal targeting, AAV9 is often used. However, studies have shown that the AAV-DJ serotype can efficiently transduce Gαo1-expressing neurons.[11][13] The choice of serotype should be optimized for your specific application.
-
Gain-of-Function vs. Loss-of-Function Mutations: The therapeutic strategy will depend on the nature of the GNAO1 mutation. For gain-of-function mutations, a gene silencing approach using shRNA or allele-specific knockdown might be necessary.[11][13] For loss-of-function mutations, a gene replacement strategy would be more appropriate.
-
Toxicity and Immunogenicity: High doses of AAVs can be toxic. It is important to perform dose-escalation studies to find a safe and effective dose. The potential for an immune response against the AAV capsid or the transgene product should also be monitored.
-
Promoter Selection: The choice of promoter to drive transgene expression is critical for achieving cell-type-specific and appropriate levels of expression. Using a neuron-specific promoter like the synapsin promoter is a common strategy.
Quantitative Data Summary
Table 1: Phenotypes of GNAO1 Mutant Mouse Models
| GNAO1 Mutation | Phenotype | Viability | Reference |
| G203R | Severe neonatal lethality, motor dysfunction, developmental delay, seizures | Low | [1][2][3][5] |
| C215Y | Hyperactivity, hyperlocomotion, normal vitality | Normal | [1][2][3] |
| G184S | Seizures, sudden death | Reduced | [6] |
| E246K | Neurological phenotype partially recapitulating the human condition | Not specified | [7][8][9] |
Experimental Protocols
Protocol 1: Generation of GNAO1 Knock-in Mutant Mice using CRISPR/Cas9
This protocol provides a general workflow for creating GNAO1 knock-in mouse models.
-
Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting the genomic region of interest in the mouse Gnao1 gene.
-
Synthesize a single-stranded DNA oligonucleotide (ssODN) repair template containing the desired point mutation and homology arms.[5]
-
-
Ribonucleoprotein (RNP) Complex Preparation:
-
Complex the sgRNA with Cas9 protein to form RNPs.
-
-
Microinjection:
-
Inject the RNP complexes and the ssODN repair template into the cytoplasm of single-cell mouse embryos (e.g., from C57BL/6N mice).
-
-
Embryo Transfer:
-
Transfer the injected embryos into pseudopregnant female mice.
-
-
Genotyping:
-
Genotype the resulting pups (F0 generation) by PCR and Sanger sequencing to identify founders carrying the desired mutation.
-
-
Breeding and Colony Establishment:
-
Breed the founder mice with wild-type mice to establish a stable colony of heterozygous mutant animals.
-
Protocol 2: Antisense Oligonucleotide (ASO) Administration in Mice
This protocol describes a common method for delivering ASOs to the central nervous system of mice.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole over the target injection site (e.g., the lateral ventricle for ICV injection).
-
-
Intracerebroventricular (ICV) Injection:
-
Lower a Hamilton syringe filled with the ASO solution to the predetermined coordinates for the lateral ventricle.
-
Slowly infuse the ASO solution over several minutes.
-
Leave the needle in place for a few minutes after the injection to prevent backflow.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Visualizations
References
- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Mouse models characterize GNAO1 encephalopathy as a neurodevelopmental disorder leading to motor anomalies: from a severe G203R to a milder C215Y mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models characterize GNAO1 encephalopathy as a neurodevelopmental disorder leading to motor anomalies: from a seve… [ouci.dntb.gov.ua]
- 5. Mouse models of GNAO1-associated movement disorder: Allele- and sex-specific differences in phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gain-of-function mutation in Gnao1: A murine model of epileptiform encephalopathy (EIEE17)? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalized allele-specific antisense oligonucleotides for GNAO1-neurodevelopmental disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 9. researchgate.net [researchgate.net]
- 10. cris.tau.ac.il [cris.tau.ac.il]
- 11. [Effective Viral Delivery of Genetic Constructs to Neuronal Culture for Modeling and Gene Therapy of GNAO1 Encephalopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gnao1.org [gnao1.org]
- 13. researchgate.net [researchgate.net]
GNA002 degradation and stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GNAO1 protein. The information is presented in a question-and-answer format to directly address common issues related to GNAO1 degradation and stability during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of GNAO1 protein?
A1: For long-term storage (months to a year), it is recommended to store purified GNAO1 protein at -80°C. This temperature minimizes enzymatic activity and protein degradation. For shorter periods (days to weeks), storage at 4°C may be acceptable, but it is crucial to include protease inhibitors and antimicrobial agents in the storage buffer. Repeated freeze-thaw cycles should be avoided as they can lead to protein denaturation and aggregation. It is best practice to aliquot the protein into single-use volumes before freezing.
Q2: What are the recommended components of a storage buffer for GNAO1?
A2: An ideal storage buffer for GNAO1 should maintain a stable pH and include additives to enhance stability. A common base buffer is a Tris or HEPES buffer at a pH between 7.5 and 8.0. Key additives include:
-
Cryoprotectants: Glycerol (B35011) (at a final concentration of 10-50%) or ethylene (B1197577) glycol should be included for storage at -20°C or below to prevent the formation of damaging ice crystals.
-
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at a concentration of 1-5 mM can help prevent oxidation of cysteine residues.
-
Detergents: A low concentration of a non-ionic detergent, such as 0.1% Tween-20, can help prevent aggregation.
-
Additives for Stability: The presence of GDP (Guanosine diphosphate) and MgCl2 in the buffer can enhance the stability of Gα subunits like GNAO1.[1]
Q3: My GNAO1 protein is showing signs of aggregation. What could be the cause and how can I prevent it?
A3: Protein aggregation can be caused by several factors, including improper buffer conditions, high protein concentration, and multiple freeze-thaw cycles. To prevent aggregation:
-
Optimize Buffer Conditions: Ensure the pH of your buffer is optimal for GNAO1 stability. The addition of stabilizing agents like glycerol and low concentrations of non-ionic detergents can also help.
-
Control Protein Concentration: Store GNAO1 at an appropriate concentration. Highly concentrated protein solutions are more prone to aggregation. If you need to store it at a high concentration, consider including additives that increase solubility.
-
Avoid Freeze-Thaw Cycles: Aliquot your protein into single-use tubes before freezing to avoid repeated temperature fluctuations that can lead to aggregation.[2]
-
Proper Handling: When thawing, do so slowly on ice to minimize the risk of aggregation.
Q4: I am observing a loss of GNAO1 activity in my experiments. What are the possible reasons?
A4: Loss of activity can stem from several sources:
-
Protein Degradation: Proteases present in the sample can degrade GNAO1. Always add a protease inhibitor cocktail to your lysis and storage buffers.
-
Improper Folding: The protein may not be correctly folded after purification. Ensure that the purification protocol is optimized for G-alpha subunits. Rapid purification methods have been shown to yield more active GNAO1 protein.
-
Suboptimal Storage: Long-term storage in inappropriate conditions (e.g., wrong temperature, lack of stabilizing agents) can lead to a gradual loss of function.
-
Oxidation: Oxidation of critical residues can inactivate the protein. The inclusion of reducing agents in the storage buffer is important.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with GNAO1.
Issue 1: Low Yield of Active GNAO1 Protein After Purification
| Potential Cause | Recommended Solution |
| Suboptimal Purification Protocol | Utilize a rapid purification method, such as StrepII-tag mediated purification, which has been shown to increase the yield of active GNAO1.[3][4] |
| Protein Degradation During Purification | Perform all purification steps at 4°C and add a protease inhibitor cocktail to all buffers. |
| Protein Instability | Ensure the purification and elution buffers contain stabilizing agents like GDP and MgCl2. |
Issue 2: GNAO1 Degradation Detected on Western Blot
| Potential Cause | Recommended Solution |
| Protease Contamination | Add a fresh protease inhibitor cocktail to your samples immediately after cell lysis and before storage. |
| Improper Storage | Store samples at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Extended Incubation at Room Temperature | Minimize the time your samples are kept at room temperature during experimental procedures. Keep them on ice whenever possible. |
Issue 3: Inconsistent Results in Functional Assays
| Potential Cause | Recommended Solution |
| Variability in Protein Activity | Ensure that all protein batches are purified and stored under identical conditions. Perform a quality control check (e.g., a simple activity assay) on each new batch. |
| Freeze-Thaw Damage | Use fresh aliquots for each experiment to avoid the detrimental effects of freeze-thaw cycles on protein function.[2] |
| Buffer Incompatibility | Verify that the storage buffer of your GNAO1 protein is compatible with the buffer system of your functional assay. If necessary, perform a buffer exchange. |
Quantitative Data Summary
While specific quantitative data on the long-term degradation of GNAO1 is limited in publicly available literature, the following table summarizes general protein storage recommendations and expected stability based on best practices.
| Storage Condition | Temperature | Expected Shelf Life | Key Considerations |
| Short-term | 4°C | Days to weeks | Requires sterile conditions and the addition of protease inhibitors and antimicrobial agents. |
| Mid-term | -20°C | Months to a year | Requires a cryoprotectant (e.g., 50% glycerol) to prevent freezing and damage from ice crystals. |
| Long-term | -80°C | Over a year | Best for preserving protein integrity. Aliquoting is essential to avoid freeze-thaw cycles. |
| Lyophilized | 4°C or -20°C | Years | Protein needs to be reconstituted before use, and the lyophilization process itself can sometimes damage the protein. |
Experimental Protocols
Protocol 1: Western Blot for GNAO1 Degradation Analysis
This protocol outlines the steps to assess the degradation of GNAO1 in a sample using Western blotting.
1. Sample Preparation:
- Thaw frozen cell lysates or purified protein samples on ice.
- Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
- Normalize all samples to the same protein concentration with lysis buffer.
- Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
2. SDS-PAGE:
- Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast or hand-casted SDS-polyacrylamide gel.
- Include a pre-stained protein ladder to monitor the migration of proteins.
- Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Ensure good contact between the gel and the membrane and avoid air bubbles.
- Transfer for 1-2 hours at a constant current or overnight at a lower current at 4°C.
4. Immunoblotting:
- After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with a primary antibody specific for GNAO1 diluted in the blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for the recommended time.
- Capture the chemiluminescent signal using an imaging system or X-ray film.
- Analyze the band intensities to assess the extent of GNAO1 degradation. A loading control (e.g., GAPDH or β-actin) should be used for normalization.
Protocol 2: Thermal Shift Assay (TSA) for GNAO1 Stability
This protocol describes how to perform a thermal shift assay to determine the melting temperature (Tm) of GNAO1, which is an indicator of its thermal stability.
1. Reagent Preparation:
- Prepare a stock solution of your purified GNAO1 protein at a known concentration (e.g., 1 mg/mL).
- Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000X).
- Prepare a series of buffers with different pH values, salt concentrations, or additives that you want to screen for their effect on GNAO1 stability.
2. Assay Setup:
- In a 96-well or 384-well PCR plate, prepare your reaction mixtures. Each reaction should have a final volume of 20-25 µL.
- A typical reaction mixture contains:
- Purified GNAO1 protein (final concentration of 2-5 µM)
- Fluorescent dye (final concentration of 5X)
- The buffer condition to be tested
- Include appropriate controls, such as the protein in its storage buffer and buffer alone with the dye.
3. Thermal Denaturation and Data Collection:
- Seal the PCR plate and centrifuge it briefly to collect the contents at the bottom of the wells.
- Place the plate in a real-time PCR instrument.
- Set up a melt curve experiment. The temperature should be ramped from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5-1°C per minute).
- Monitor the fluorescence of the dye at each temperature increment.
4. Data Analysis:
- Plot the fluorescence intensity as a function of temperature. You will observe a sigmoidal curve.
- The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the sigmoidal curve. This can be more accurately determined by plotting the first derivative of the melt curve, where the Tm is the peak of the derivative curve.
- Compare the Tm of GNAO1 in different buffer conditions. A higher Tm indicates greater protein stability.
Visualizations
References
- 1. Pediatric Encephalopathy: Clinical, Biochemical and Cellular Insights into the Role of Gln52 of GNAO1 and GNAI1 for the Dominant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: GNA002 Treatment and Cell Viability Assay Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter artifacts in cell viability assays with GNA002 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and specific covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] It functions by covalently binding to a specific cysteine residue (Cys668) within the SET domain of EZH2, leading to its degradation through a ubiquitin-proteasome pathway.[1][2][3][4] This inhibition of EZH2 prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark. The reduction in H3K27me3 leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.[1]
Q2: I am observing unexpected results in my cell viability assay after this compound treatment. What could be the cause?
Unexpected results with this compound in cell viability assays can stem from several factors, including direct interference of the compound with the assay chemistry or indirect effects on cellular metabolism that are not directly related to cell death. This compound's parent compound, Gambogenic acid, is a colored substance, which can directly interfere with colorimetric assays.[5] Additionally, this compound and its parent compound can induce the production of reactive oxygen species (ROS), which may interfere with redox-based assays.[5][6][7][8][9]
Q3: Can this compound directly interfere with colorimetric assays like MTT and XTT?
Yes, it is highly probable. This compound is a derivative of Gambogenic acid, which is a naturally occurring orange pigment.[5] Compounds with inherent color can absorb light in the same wavelength range as the formazan (B1609692) product of MTT and XTT assays, leading to artificially inflated absorbance readings and an underestimation of cytotoxicity.
Q4: How might this compound's effect on cellular metabolism impact viability assay results?
This compound, through its inhibition of EZH2, can reprogram cellular metabolism.[10][11] EZH2 has been shown to regulate glycolysis and mitochondrial function.[10][11][12] Therefore, changes in metabolic activity observed in viability assays that rely on mitochondrial function (like MTT and XTT) or ATP levels (like CellTiter-Glo) may reflect these metabolic shifts in addition to changes in cell viability.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected Cell Viability with MTT/XTT Assays
Symptoms:
-
Higher absorbance values in this compound-treated wells compared to vehicle control, suggesting increased viability.
-
Lack of a clear dose-dependent decrease in viability.
-
High background absorbance in wells containing this compound without cells.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Direct Absorbance Interference | 1. Run a Compound-Only Control: Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells. Add the MTT or XTT reagent and solubilization solution as per the protocol. A significant absorbance reading in these wells confirms direct interference.[13] 2. Subtract Background Absorbance: Subtract the average absorbance of the compound-only control from the absorbance of your experimental wells. 3. Consider Alternative Assays: If interference is significant, switch to a non-colorimetric assay such as a luminescence-based ATP assay (e.g., CellTiter-Glo) or a fluorescence-based assay with distinct excitation/emission spectra. |
| Redox Interference | 1. Evaluate ROS Production: this compound's parent compound, Gambogenic acid, is known to induce reactive oxygen species (ROS).[5][6][7][8][9] ROS can directly reduce MTT/XTT, leading to a false-positive signal. Measure ROS levels in this compound-treated cells using a suitable fluorescent probe. 2. Use Antioxidant Co-treatment: As a control, co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) to see if it reverses the unexpected viability readings.[5] |
| Incorrect Cell Seeding Density | 1. Optimize Cell Number: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure you are in the linear range of the assay. |
| Incomplete Solubilization of Formazan | 1. Ensure Complete Dissolution: After adding the solubilization buffer (e.g., DMSO or SDS), mix thoroughly by gentle pipetting or shaking on an orbital shaker. Visually inspect the wells to ensure no formazan crystals remain. |
Issue 2: Variable or Unstable Signal in Luminescence-Based Assays (e.g., CellTiter-Glo)
Symptoms:
-
Inconsistent luminescence readings between replicate wells.
-
Rapid decay of the luminescent signal.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Direct Luciferase Inhibition | 1. Run a Cell-Free Luciferase Assay: Test for direct inhibition of the luciferase enzyme by this compound. Add this compound to a solution containing a known amount of ATP and the CellTiter-Glo reagent. A decrease in luminescence compared to the vehicle control indicates direct enzyme inhibition.[14][15][16][17][18] |
| Changes in Cellular ATP Levels | 1. Correlate with Another Viability Marker: EZH2 inhibition can alter cellular metabolism and ATP production.[10][11] Validate your results with an alternative, non-ATP-based viability assay, such as a real-time impedance-based assay or a direct cell counting method (e.g., Trypan Blue exclusion). |
| Temperature Gradients | 1. Equilibrate Plates: Ensure that the assay plate and reagents are equilibrated to room temperature for at least 30 minutes before reading the luminescence. |
| Incomplete Cell Lysis | 1. Optimize Lysis Time: Ensure the recommended incubation time after adding the CellTiter-Glo reagent is followed to allow for complete cell lysis and ATP release. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
XTT Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm with a reference wavelength between 630 and 690 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Temperature Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions, ensuring it is at room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|GNA-002 [dcchemicals.com]
- 3. This compound | 1385035-79-9 | HMTase | MOLNOVA [molnova.com]
- 4. medkoo.com [medkoo.com]
- 5. Gambogic acid inhibits thioredoxin activity and induces ROS-mediated cell death in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid inhibits thioredoxin activity and induces ROS-mediated cell death in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogenic acid induces apoptosis and autophagy through ROS-mediated endoplasmic reticulum stress via JNK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoscale Features of Gambogic Acid Induced ROS-Dependent Apoptosis in Esophageal Cancer Cells Imaged by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic reprogramming driven by EZH2 inhibition depends on cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EZH2 promotes metabolic reprogramming in glioblastomas through epigenetic repression of EAF2-HIF1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ATPase inhibitor based luciferase assay for prolonged and enhanced ATP pool measurement as an efficient fish freshness indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. mdpi.com [mdpi.com]
- 19. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Inconsistent GNA002 results between experimental replicates
Welcome to the Technical Support Center for GNAO1-related research. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results related to the G-protein subunit alpha O1 (GNAO1).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments involving GNAO1, providing potential causes and solutions in a question-and-answer format.
Q1: We are observing high variability in our GNAO1 functional assay results between replicates. What are the common sources of this inconsistency?
A1: Inconsistent results in GNAO1 functional assays can stem from several factors, often related to the complexity of G-protein coupled receptor (GPCR) signaling. Common sources of variability include:
-
Cellular Factors:
-
Cell Line Instability: Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift.[1]
-
Variable Transfection Efficiency: Optimize and standardize your transfection protocol. Use a reporter gene (e.g., GFP) to monitor and normalize for transfection efficiency.
-
Cell Health and Confluency: Ensure cells are healthy and seeded at a consistent density. Over-confluent cells can exhibit altered signaling responses.[2]
-
-
Reagent and Assay Conditions:
-
Reagent Quality and Consistency: Use fresh, high-quality reagents. Aliquot and store critical reagents like ligands and antibodies properly to avoid degradation.
-
Pipetting Errors: Calibrate pipettes regularly and use appropriate pipetting techniques, especially for viscous solutions.[1]
-
Assay Buffer Composition: Variations in buffer composition can impact protein function and interactions.[3] Ensure consistency across all experiments.
-
-
GNAO1-Specific Factors:
-
Expression Levels: Overexpression of GNAO1 or its interacting partners can lead to non-physiological responses. Optimize expression levels to mimic endogenous conditions as closely as possible.
-
Mutant-Specific Behavior: Different GNAO1 mutations can lead to gain-of-function, loss-of-function, or dominant-negative effects, which can influence assay sensitivity and variability.[4][5][6][7]
-
Q2: Our Bioluminescence Resonance Energy Transfer (BRET) assay for GNAO1 activation is showing a low signal-to-noise ratio. How can we improve it?
A2: A low signal-to-noise ratio in a GNAO1 BRET assay, which often monitors the interaction between Gαo and Gβγ subunits, can be addressed by optimizing several parameters:[8][9][10]
-
Donor and Acceptor Ratio: Titrate the expression levels of the donor (e.g., NanoLuc-GNAO1) and acceptor (e.g., Venus-Gβγ) constructs to find the optimal ratio that maximizes the BRET signal.
-
Substrate Concentration and Incubation Time: Optimize the concentration of the luciferase substrate (e.g., furimazine) and the incubation time before reading the plate.
-
Cell Density: Ensure an optimal number of cells per well. Too few cells will result in a weak signal, while too many can lead to high background.
-
Light Measurement Settings: Use a plate reader with appropriate filter sets for the specific donor and acceptor pair. Optimize the integration time for signal detection.
-
Assay Configuration: Consider different BRET sensor designs. Assays can monitor the dissociation of Gαo from Gβγ or conformational changes within the G-protein complex.[10][11][12]
Q3: We are studying a specific GNAO1 mutant and the results are not consistent with published data. What could be the reason?
A3: Discrepancies between your results and published findings for a GNAO1 mutant can be due to several factors:
-
Different Experimental Systems: The choice of cell line, expression system (transient vs. stable), and specific assay can significantly influence the observed phenotype of a GNAO1 mutant.
-
Varying Expression Levels: The level of mutant GNAO1 expression can impact its functional effects. High levels of expression may lead to artifacts.
-
Context-Dependent Signaling: GNAO1 signaling is highly context-dependent and can be influenced by the specific GPCRs and effectors present in the cell line used. GNAO1 couples to a variety of GPCRs, including dopamine, serotonin, and opioid receptors.[4][13]
-
Gain-of-Function vs. Loss-of-Function: GNAO1 mutations can result in either gain-of-function (enhanced signaling) or loss-of-function (impaired signaling).[5][7] The specific assay you are using may be more sensitive to one type of functional change over the other.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent GNAO1 experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GNAO1-related neurodevelopmental disorder: Literature review and caregiver survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRET-based G Protein Biosensors for Measuring G Protein-Coupled Receptor Activity in Live Cells [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring G Protein Activation in Cells with BRET | Springer Nature Experiments [experiments.springernature.com]
- 13. orpha.net [orpha.net]
Validation & Comparative
GNA002 vs. Gambogenic Acid: A Comparative Analysis for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the EZH2 inhibitor GNA002 and its natural precursor, gambogenic acid, in the context of anticancer applications.
This guide provides a comprehensive comparison of this compound and its parent compound, gambogenic acid (GNA). While both molecules exhibit anticancer properties, this compound has been developed as a more potent and specific inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme implicated in tumorigenesis. This comparison summarizes their mechanisms of action, presents available quantitative data on their efficacy, and outlines relevant experimental protocols to assist researchers in evaluating these compounds for future studies.
At a Glance: Key Differences
| Feature | This compound | Gambogenic Acid (GNA) |
| Primary Target | EZH2 (Enhancer of Zeste Homolog 2) | Multiple targets including NF-κB and PI3K/AKT pathways |
| Potency | Higher potency as an EZH2 inhibitor | Lower potency against specific enzymatic targets compared to this compound |
| Specificity | Highly specific and covalent EZH2 inhibitor | Broader spectrum of activity |
| Toxicity Profile | Suggested lower systemic toxicity | Potential for liver and kidney toxicity at high doses |
Mechanism of Action
This compound is a highly potent, specific, and covalent inhibitor of EZH2, a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). This compound specifically binds to the cysteine 668 residue within the SET domain of EZH2. This covalent interaction not only inhibits the methyltransferase activity of EZH2, leading to a reduction in H3K27 trimethylation, but also triggers the degradation of the EZH2 protein via CHIP-mediated ubiquitination. The inhibition of EZH2 by this compound reactivates PRC2-silenced tumor suppressor genes, ultimately leading to the suppression of cancer cell proliferation and tumor growth.
Gambogenic acid (GNA) , a natural compound extracted from the resin of the Garcinia hanburyi tree, exhibits a broader range of anticancer activities through the modulation of multiple signaling pathways. Its mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis. GNA has been shown to target several key cancer-related pathways, including the NF-κB and PI3K/AKT signaling cascades. While also acting as an EZH2 inhibitor, its interaction is less specific and potent compared to its derivative, this compound.
Quantitative Data Comparison
In Vitro Efficacy: IC50 Values
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MV4-11 (Leukemia) | 0.070 | |
| This compound | RS4-11 (Leukemia) | 0.103 | |
| This compound | EZH2 (enzymatic assay) | 1.1 |
In Vivo Efficacy: Xenograft Models
In vivo studies using xenograft models in mice have demonstrated the antitumor activity of both this compound and gambogenic acid.
This compound: Oral administration of this compound at a dose of 100 mg/kg has been shown to significantly suppress tumor growth in xenograft models of various cancers, including:
-
Cal-27 (Head and Neck Cancer)
-
A549 (Lung Cancer)
-
Daudi (Burkitt's Lymphoma)
-
Pfeiffer (Diffuse Large B-cell Lymphoma)
Gambogenic Acid (GNA): Studies on gambogenic acid have also shown in vivo efficacy, though dosages and tumor models vary. For example, in a small-cell lung cancer xenograft model, GNA demonstrated tumor growth inhibition. Another study reported that GNA inhibited the proliferation of small-cell lung cancer cells by arresting the cell cycle and inducing apoptosis.
Toxicity Profile
Early investigations suggest that this compound may possess a more favorable toxicity profile compared to its parent compound. Studies on gambogenic acid have indicated that high doses can lead to toxicity, with the liver and kidney being the primary target organs. In one study, an innocuous dose of gambogenic acid in rats was established to be 60 mg/kg administered every other day for 13 weeks. It is important to note that direct comparative toxicity studies between this compound and GNA are limited.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound and gambogenic acid on cancer cell lines and calculating their IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and Gambogenic Acid
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and gambogenic acid in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound and gambogenic acid.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
This compound and Gambogenic Acid
-
Vehicle for compound administration (e.g., corn oil, PBS with solubilizing agents)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, gambogenic acid, or the vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified doses and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the antitumor efficacy.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound as a specific EZH2 inhibitor.
Caption: Broad-spectrum anticancer mechanisms of gambogenic acid.
Experimental Workflow Diagram
Caption: Workflow for in vitro cytotoxicity and IC50 determination.
Validating GNA002 Specificity: A Comparative Guide Using the C668S Mutant EZH2
For Researchers, Scientists, and Drug Development Professionals
The Enhancer of Zeste Homolog 2 (EZH2) is a critical epigenetic regulator and a compelling therapeutic target in oncology. Its role as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) in methylating histone H3 on lysine (B10760008) 27 (H3K27) leads to transcriptional repression of tumor suppressor genes, making it a key driver in various cancers. GNA002 has emerged as a novel, potent, and specific covalent inhibitor of EZH2. This guide provides a comparative analysis of this compound, leveraging the C668S mutant of EZH2 to validate its specificity, and contrasts its mechanism with other EZH2 inhibitors.
This compound: A Covalent Inhibitor Targeting a Specific Cysteine Residue
This compound distinguishes itself from many other EZH2 inhibitors through its unique mechanism of action. It acts as a covalent inhibitor, specifically binding to the cysteine residue at position 668 (Cys668) within the SET domain of EZH2.[1][2] This covalent interaction is not only crucial for its inhibitory function but also triggers a cascade of events leading to the degradation of the EZH2 protein.
The specificity of this compound's interaction with Cys668 provides a powerful tool for validating its on-target activity. The introduction of a single point mutation, C668S (cysteine to serine), in EZH2 is sufficient to abolish the covalent binding of this compound.[3] Consequently, cells or tumors expressing the C668S mutant EZH2 exhibit significant resistance to this compound, a phenomenon that has been demonstrated in both in vitro and in vivo experimental models.[3] This resistance serves as a definitive validation of this compound's target engagement and specificity.
Comparative Performance: this compound vs. Other EZH2 Inhibitors
The landscape of EZH2 inhibitors includes several small molecules that have been extensively studied, such as GSK126 and Tazemetostat. A key differentiator for this compound is its covalent binding and subsequent degradation of EZH2, a mechanism not shared by many other inhibitors that act primarily through competitive inhibition of the S-adenosylmethionine (SAM) binding pocket.
| Feature | This compound | GSK126 | Tazemetostat (EPZ-6438) |
| Mechanism of Action | Covalent inhibitor, binds to Cys668, induces EZH2 degradation[1][2] | SAM-competitive inhibitor[3] | SAM-competitive inhibitor |
| Effect on EZH2 Protein Levels | Induces degradation[3] | No significant change[3] | No significant change |
| Reported IC50 (Biochemical) | 1.1 µM[4] | Not directly compared | Not directly compared |
| Cellular Proliferation IC50 | 0.070 µM (MV4-11), 0.103 µM (RS4-11)[4] | Varies by cell line | Varies by cell line |
| Effect of C668S Mutation | Confers resistance[3] | Not applicable (different binding site) | Not applicable (different binding site) |
Signaling Pathways and Experimental Workflows
To fully appreciate the specificity of this compound, it is essential to understand the underlying signaling pathway and the experimental workflows used for its validation.
EZH2 Signaling Pathway and this compound's Point of Intervention
Experimental Workflow for Validating this compound Specificity
References
Validating GNA002's Potency: A Comparative Guide to its Effect on H3K27me3 Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNA002, a novel Enhancer of Zeste Homolog 2 (EZH2) inhibitor, with other established EZH2 inhibitors. The focus is on validating the efficacy of this compound in reducing levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark in cancer development. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and EZH2 Inhibition
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Elevated EZH2 activity is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.
This compound is a potent and specific covalent inhibitor of EZH2.[1] Its mechanism of action involves binding to cysteine 668 within the EZH2-SET domain, which subsequently triggers the degradation of EZH2 via CHIP-mediated ubiquitination.[1] This dual action of enzymatic inhibition and protein degradation leads to a significant and sustained reduction in H3K27me3 levels, thereby reactivating silenced tumor suppressor genes.[1]
Comparative Analysis of EZH2 Inhibitors
This section compares the performance of this compound with other well-characterized EZH2 inhibitors: Tazemetostat (EPZ-6438), GSK126, and EPZ011989. The comparison is based on their biochemical potency and their cellular activity in reducing H3K27me3 levels.
Data Presentation
The following tables summarize the key performance indicators for this compound and its alternatives.
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Cellular H3K27me3 Reduction IC50 |
| This compound | EZH2 | Covalent inhibitor, induces EZH2 degradation | 1.1 µM[1] | Not explicitly reported |
| Tazemetostat | EZH2 (Wild-type and Mutant) | SAM-competitive inhibitor | 2-38 nM | 2-90 nM |
| GSK126 | EZH2 (Wild-type and Mutant) | SAM-competitive inhibitor | ~0.3 nM (Y641N) / ~3 nM (WT) | Not explicitly reported |
| EPZ011989 | EZH2 (Wild-type and Mutant) | SAM-competitive inhibitor | <3 nM | <100 nM |
Table 1: Biochemical and Cellular Potency of EZH2 Inhibitors. This table provides a side-by-side comparison of the half-maximal inhibitory concentrations (IC50) for this compound and other EZH2 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Concentration | Treatment Duration | H3K27me3 Reduction | Reference |
| This compound | Cal-27 | Dose-dependent | 24 hours | Significant reduction observed | [3] |
| This compound | Daudi | Not specified | 48 hours | Significant reduction observed | [3] |
| Tazemetostat | KKU-055, NOZ, OCUG-1 | 0.3 µM | 96 hours | 2- to 6-fold reduction | [4] |
| GSK126 | PC9 | 1 µM | 5 days | Significant reduction observed | [5] |
| GSK126 | MM.1S, LP1 | Concentration-dependent | 72 hours | Significant reduction observed | |
| EPZ011989 | WSU-DLCL2 | <100 nM | Not specified | Significant reduction observed |
Table 2: Experimental Data on H3K27me3 Reduction. This table summarizes the observed effects of different EZH2 inhibitors on H3K27me3 levels in various cancer cell lines as determined by Western blot analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Western Blot for H3K27me3 Quantification
This protocol outlines the steps for measuring global H3K27me3 levels in cells following treatment with EZH2 inhibitors.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., Cal-27, Daudi) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound or other EZH2 inhibitors for a specified duration (e.g., 24, 48, 72, or 96 hours). Include a vehicle-treated control group.
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or H2SO4 and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and resuspend in distilled water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (typically 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 (e.g., Cell Signaling Technology, #4499).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for Locus-Specific H3K27me3 Analysis
This protocol details the procedure for examining the enrichment of H3K27me3 at specific gene promoters.
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or other inhibitors as described above.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Add protein A/G agarose beads to pull down the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of known EZH2 target genes (e.g., MYT1).
-
Calculate the enrichment of H3K27me3 as a percentage of the input DNA.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action for this compound.
Caption: Western blot workflow for H3K27me3.
Caption: ChIP-qPCR workflow for H3K27me3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
GNA002: A Comparative Analysis of its Cross-reactivity with other Histone Methyltransferases
GNA002 is a potent and specific covalent inhibitor of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark often associated with transcriptional silencing. Given the critical role of EZH2 in cancer development and progression, this compound has emerged as a promising therapeutic agent.[1] This guide provides an objective comparison of this compound's selectivity and cross-reactivity with other histone methyltransferases (HMTs), supported by available data and detailed experimental methodologies.
Selectivity Profile of this compound
This compound demonstrates a high degree of selectivity for EZH2. It acts as a covalent inhibitor by specifically binding to the cysteine residue Cys668 within the SET domain of EZH2.[1] This targeted interaction leads to the degradation of EZH2 through ubiquitination mediated by the COOH terminus of Hsp70-interacting protein (CHIP).[1]
To provide a comparative context for the potency and selectivity of this compound, the following table summarizes its known IC50 value against EZH2, alongside IC50 values of other well-characterized selective inhibitors for different histone methyltransferases.
| Target HMT | Inhibitor | IC50 (nM) | Notes |
| EZH2 | This compound | 1100 | Covalent inhibitor [1] |
| EZH1 | GSK343 | >60,000 | Representative EZH2 inhibitor with selectivity over EZH1. |
| G9a (EHMT2) | A-366 | 3.3 | A-366 is a potent and selective G9a inhibitor.[2] |
| GLP (EHMT1) | MS0124 | 13 | MS0124 is a selective GLP inhibitor. |
| SUV39H1 | Chaetocin | ~800 | Chaetocin is a known SUV39H1 inhibitor. |
| SETD7 | (R)-PFI-2 | 2 | (R)-PFI-2 is a potent and selective SETD7 inhibitor. |
| DOT1L | EPZ-5676 | 0.8 | EPZ-5676 is a potent and selective DOT1L inhibitor. |
Note: The IC50 values for inhibitors other than this compound are provided for comparative purposes to illustrate the typical potency of selective inhibitors for other histone methyltransferases. These compounds were not tested in the same study as this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a general workflow for assessing the cross-reactivity of an HMT inhibitor.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the IC50 values of HMT inhibitors and assess their cross-reactivity.
In Vitro Histone Methyltransferase (HMT) Activity Assay (Radiometric)
This protocol describes a radiometric assay to measure the activity of a panel of HMTs in the presence of an inhibitor to determine its IC50 and selectivity.
Materials:
-
Enzymes: Purified recombinant histone methyltransferases (e.g., EZH2 complex, G9a, SUV39H1, SETD7).
-
Substrates: Histone proteins or peptides specific to each HMT (e.g., Histone H3 for EZH2, G9a, SUV39H1; Histone H3 peptide for SETD7).
-
Cofactor: S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).
-
Inhibitor: this compound or other test compounds, serially diluted.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT.
-
Scintillation Cocktail: For radioactivity measurement.
-
Phosphocellulose Filter Paper: To capture the radiolabeled histones.
-
Wash Buffer: e.g., 50 mM sodium carbonate buffer (pH 9.0).
-
Microplates: 96-well or 384-well plates.
-
Liquid Scintillation Counter: To measure radioactivity.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, the specific histone substrate, and the purified HMT enzyme in each well of the microplate.
-
Add serially diluted concentrations of the inhibitor (e.g., this compound) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the methyltransferase reaction by adding the cofactor, ³H-SAM, to each well.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Termination of Reaction:
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper. The positively charged paper will bind the histone substrates.
-
-
Washing:
-
Wash the filter paper multiple times with the wash buffer to remove any unincorporated ³H-SAM.
-
-
Measurement of Activity:
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the HMT activity.
-
-
Data Analysis:
-
Calculate the percentage of HMT activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
By performing this assay with a panel of different HMTs, a selectivity profile for the inhibitor can be generated by comparing the IC50 values across the various enzymes. A significantly lower IC50 for the target enzyme compared to others indicates high selectivity.
References
Independent Validation of GNA002's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of GNA002, a novel EZH2 inhibitor, with an alternative EZH2 inhibitor, Tazemetostat (B611178), and standard-of-care therapies. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently implicated in tumorigenesis.[1][2][3][4] By binding to cysteine 668 within the EZH2-SET domain, this compound triggers the degradation of EZH2, leading to the reduction of H3K27 trimethylation and the reactivation of tumor suppressor genes silenced by the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] Preclinical studies have demonstrated its anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo tumor growth inhibition in xenograft models of lung cancer, head and neck cancer, and lymphoma.[1][2][3][5] This guide compares the efficacy of this compound with the FDA-approved EZH2 inhibitor Tazemetostat and current standard-of-care treatments for the relevant cancer types.
Mechanism of Action: this compound
This compound's primary mechanism of action involves the irreversible inhibition of EZH2. This leads to a cascade of downstream effects that collectively contribute to its anti-cancer activity.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Tazemetostat in various cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Tazemetostat IC50/GI50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Data not available | > 30 | [6] |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | Data not available | Data not available | |
| Daudi | Burkitt's Lymphoma | Data not available | > 10 | [6] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Data not available | Data not available | |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | Data not available | [1][2][7] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | Data not available | [1][2][7] |
| EZH2 (enzymatic) | Cell-free | 1.1 | 0.011 (peptide assay), 0.016 (nucleosome assay) | [1][3][4][6][8][9][10] |
| Lymphoma Cell Lines | Lymphoma | Data not available | 0.009 (methylation) | [11] |
Note: Direct head-to-head comparative studies of this compound and Tazemetostat in the same cancer cell lines (A549, Cal-27, Daudi, Pfeiffer) are not yet available in the public domain. The provided Tazemetostat data is from separate studies and may have different experimental conditions.
Comparative In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in xenograft models.
| Xenograft Model | Cancer Type | This compound Treatment | Outcome | Reference |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | 100 mg/kg, oral, daily | Significant decrease in tumor volume and H3K27me3 levels. | [1][2][7] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Significant suppression of in vivo tumor growth. | [3][5] |
| Daudi | Burkitt's Lymphoma | Not specified | Significant suppression of in vivo tumor growth. | [3][5] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not specified | Significant suppression of in vivo tumor growth. | [3][5] |
Tazemetostat has also shown tumor growth inhibition in various xenograft models, including those for lymphoma.[12][13] However, direct comparative in vivo studies with this compound are lacking.
Comparison with Standard of Care
A crucial aspect of evaluating a new anti-cancer agent is its potential to improve upon or be used in combination with existing standard-of-care (SOC) treatments.
| Cancer Type | Standard of Care |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Treatment is guided by tumor histology, biomarker status (e.g., EGFR, ALK, ROS1, BRAF, PD-L1), and patient performance status. Options include targeted therapy, immunotherapy (checkpoint inhibitors), chemotherapy, or combinations thereof. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | For locally advanced disease, concurrent chemoradiation (often with cisplatin) is a standard approach. In the recurrent/metastatic setting, immunotherapy (e.g., pembrolizumab), often in combination with platinum-based chemotherapy and 5-fluorouracil, is a first-line option. |
| Diffuse Large B-cell Lymphoma (DLBCL) | The standard first-line treatment is R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone). For relapsed or refractory cases, high-dose chemotherapy followed by autologous stem cell transplant may be considered. |
This compound's mechanism of action, targeting a key epigenetic regulator, suggests potential for combination therapies with existing SOC to overcome resistance or enhance efficacy.
Experimental Protocols
Detailed methodologies are essential for the independent validation and replication of scientific findings.
Cell Viability Assay (General Protocol)
This protocol outlines a common method for assessing the effect of a compound on cell proliferation.
Protocol Details:
-
Cell Seeding: Seed cancer cells at a density of 2,000-5,000 cells per well in a 96-well plate.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Treatment: Add serial dilutions of this compound or a comparator drug to the wells.
-
Incubation: Incubate for an additional 72-120 hours.
-
Lysis and Luminescence Reading: Add a cell viability reagent (e.g., CellTiter-Glo®), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[14]
In Vivo Xenograft Model (General Protocol)
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a mouse model.
Protocol Details:
-
Cell Implantation: Human cancer cells (e.g., A549, Cal-27) are subcutaneously injected into immunocompromised mice.[15][16][17][18]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with this compound (e.g., 100 mg/kg, oral, daily) or a vehicle control.[7]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting for H3K27me3 levels.[15][16][17][18]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3 (General Protocol)
ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications.
Protocol Details:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to H3K27me3 is used to pull down the chromatin fragments associated with this modification.
-
DNA Purification: The DNA is purified from the immunoprecipitated complexes.
-
Sequencing: The purified DNA fragments are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify regions enriched for H3K27me3.[19][20][21][22][23]
Conclusion
This compound demonstrates promising anti-cancer activity as a potent and specific covalent inhibitor of EZH2. Its mechanism of action, leading to EZH2 degradation and reactivation of tumor suppressor genes, provides a strong rationale for its further development. While direct comparative data with other EZH2 inhibitors like Tazemetostat is still emerging, the available preclinical data suggests that this compound is a valuable candidate for further investigation, both as a monotherapy and in combination with existing cancer treatments. The detailed experimental protocols provided in this guide are intended to facilitate the independent validation and further exploration of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound|1385035-79-9|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1385035-79-9 | HMTase | MOLNOVA [molnova.com]
- 8. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 11. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. repositori.upf.edu [repositori.upf.edu]
- 17. researchgate.net [researchgate.net]
- 18. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ChIP-seq Analysis of Histone H3K27ac and H3K27me3 Showing Different Distribution Patterns in Chromatin -Biomedical Science Letters | Korea Science [koreascience.kr]
- 22. mdpi.com [mdpi.com]
- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]
GNA002: A Comparative Analysis of its Efficacy in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of GNA002, a novel EZH2 inhibitor, and its effects across various cancer types. Drawing upon available preclinical data, this document outlines the mechanism of action, quantitative efficacy, and experimental protocols related to this compound, while also offering a comparative perspective against other EZH2 inhibitors.
Introduction to this compound: A Covalent EZH2 Degrader
This compound is a derivative of Gambogenic Acid (GNA) that functions as a highly specific and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention.
Unlike many other EZH2 inhibitors that simply block its methyltransferase activity, this compound employs a distinct mechanism. It covalently binds to the Cys668 residue within the SET domain of EZH2.[1] This binding event triggers the degradation of the EZH2 protein through a process of ubiquitination mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][2] The subsequent degradation of EZH2 leads to a reduction in the repressive histone mark H3K27me3, thereby reactivating the expression of PRC2-silenced tumor suppressor genes.[1][2]
Comparative Efficacy of this compound in Different Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | [1] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [1] |
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models.
| Cancer Type | Cell Line | Mouse Model | Treatment Regimen | Key Findings | Reference |
| Head and Neck Cancer | Cal-27 | Nude mice | 100 mg/kg, oral administration, daily for 4 weeks | Significant decrease in tumor volume and H3K27me3 levels in tumor tissues.[2] this compound was noted to be potentially less toxic than cisplatin.[2] | [2] |
| Lung Cancer | A549 | Nude mice | Not specified | Significant suppression of in vivo tumor growth. | [1] |
| B-cell Lymphoma | Daudi | Nude mice | 100 mg/kg, oral administration, once per day | Significant reduction in tumor size. | [2] |
| B-cell Lymphoma | Pfeiffer | Nude mice | Not specified | Significant suppression of in vivo tumor growth. | [1] |
Comparison with Other EZH2 Inhibitors
While direct head-to-head studies are limited, a comparison of this compound's mechanism and available efficacy data with other well-known EZH2 inhibitors provides valuable context.
| Inhibitor | Mechanism of Action | Key Characteristics |
| This compound | Covalent binding and subsequent degradation of EZH2. | Induces EZH2 protein loss, not just enzymatic inhibition. |
| Tazemetostat (EPZ-6438) | Reversible, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[3] | FDA-approved for certain lymphomas. Shows greater sensitivity in EZH2-mutant cell lines.[3] |
| GSK126 | Potent and highly selective, SAM-competitive inhibitor of EZH2.[3] | Induces cell cycle arrest and apoptosis.[3] Unlike this compound, it does not cause significant reduction in EZH2 protein abundance.[2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound exerts its anti-cancer effects.
Caption: this compound covalently binds to EZH2, leading to its ubiquitination and proteasomal degradation.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of an EZH2 inhibitor like this compound.
Caption: A typical workflow for evaluating this compound's in vitro and in vivo anti-cancer effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for EZH2 and H3K27me3
-
Cell Lysis: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 (1:1000), H3K27me3 (1:1000), and a loading control like β-actin or Histone H3 (1:2000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study (Cal-27 Model)
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 Cal-27 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (100 mg/kg) or vehicle control orally once daily for 4 weeks.[2]
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for EZH2 and H3K27me3 levels.
Conclusion and Future Directions
This compound represents a promising anti-cancer agent with a unique mechanism of action that leads to the degradation of the EZH2 oncoprotein. Its efficacy has been demonstrated in preclinical models of leukemia, head and neck cancer, lung cancer, and lymphoma. However, a more extensive evaluation across a broader range of cancer types is warranted to fully understand its therapeutic potential.
Future studies should focus on:
-
Head-to-head comparisons: Conducting direct comparative studies of this compound against other EZH2 inhibitors like Tazemetostat and GSK126 in a wide panel of cancer cell lines and xenograft models.
-
Biomarker discovery: Identifying predictive biomarkers to determine which patient populations are most likely to respond to this compound therapy.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, including chemotherapy and immunotherapy.
The continued investigation of this compound and its unique mechanism of action holds the potential to provide a novel and effective therapeutic strategy for a variety of malignancies.
References
GNA002: A Potent and Selective EZH2 Inhibitor with No EZH1 Activity
A detailed comparison of GNA002's enzymatic activity against EZH1 and EZH2, supported by experimental data and methodologies.
This compound is a novel small molecule that has demonstrated high potency and specificity as a covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] In contrast, this compound exhibits no inhibitory activity against the closely related homolog, EZH1. This remarkable selectivity offers a significant advantage in the development of targeted epigenetic therapies.
Comparative Inhibitory Activity
The inhibitory effects of this compound and other representative EZH1/EZH2 inhibitors are summarized in the table below. The data clearly illustrates this compound's potent and selective inhibition of EZH2.
| Compound | EZH1 IC50 (nM) | EZH2 IC50 (nM) | Selectivity (EZH1/EZH2) |
| This compound | Not Active | 1100 [1][2] | Highly Selective for EZH2 |
| UNC1999 | 45 | <10[3] | 0.22 |
| Tazemetostat | >35,000 | 11 | >3181 |
| GSK126 | >1000 | 9.9 | >101 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: The Basis for Selectivity
This compound's high selectivity for EZH2 is attributed to its unique covalent binding mechanism. The compound specifically targets and forms a covalent bond with the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[4] This irreversible interaction leads to the degradation of EZH2 through a CHIP-mediated ubiquitination pathway.[1]
Crucially, the corresponding residue in EZH1 is a serine (Ser664).[4] The absence of a cysteine at this position in EZH1 prevents the covalent binding of this compound, thus rendering it inactive against this homolog. This structural difference is the key determinant of this compound's specificity.[4]
References
Reproducibility of GNA002-Induced Apoptosis: A Comparative Analysis
A detailed examination of the experimental evidence for GNA002-induced apoptosis, comparing findings with its parent compound, Gambogenic Acid (GNA), across various cancer cell lines.
Introduction
This compound, a derivative of the natural compound Gambogenic Acid (GNA), has been identified as a potent anti-cancer agent that induces apoptosis in tumor cells. This guide provides a comparative analysis of the published data on this compound-induced apoptosis, with a particular focus on the reproducibility of these findings. Due to a limited number of independent studies on this compound, this guide also includes a comparison with the apoptotic effects of its well-studied parent compound, GNA. This allows for a broader understanding of the compound's mechanism of action and its potential as a therapeutic agent.
Quantitative Data Comparison
The following table summarizes the quantitative data from key studies on this compound and GNA, highlighting the effective concentrations and observed apoptotic effects in different cancer cell lines.
| Compound | Cell Line | Concentration | Treatment Duration | Apoptosis Rate (%) | Key Molecular Events | Reference |
| This compound | Cal-27 (Head and Neck Cancer) | 2 µM | 48h | Data not specified, but significant induction of apoptosis observed | Dose-dependent reduction in EZH2 protein abundance, decreased mitochondrial membrane potential.[1] | Wang X, et al. EMBO J. 2017[1] |
| GNA | HT-29 (Colon Cancer) | 1.25 µM | 48h | 9.8 ± 1.2 | Increased Bax/Bcl-2 ratio, activation of caspases-8, -9, and -3. | Zhao et al. (2015) |
| GNA | HT-29 (Colon Cancer) | 2.50 µM | 48h | 25.7 ± 3.3 | Increased Bax/Bcl-2 ratio, activation of caspases-8, -9, and -3. | Zhao et al. (2015) |
| GNA | HT-29 (Colon Cancer) | 5.00 µM | 48h | 49.3 ± 5.8 | Increased Bax/Bcl-2 ratio, activation of caspases-8, -9, and -3. | Zhao et al. (2015) |
| GNA | A549/Cis (Cisplatin-resistant NSCLC) | Not specified | Not specified | G0/G1 phase cell cycle arrest, activation of caspases 3 and 7.[2] | Downregulation of cyclin Ds, CDK4, and CDK6; upregulation of p53 and p21.[2] | Unspecified Study[2] |
| GNA | K562 (Leukemia) | >0.5 µM | Not specified | Dose-dependent induction of apoptosis. | Down-regulation of BCL-2, NF-κB, c-myc, PI3K, and p-AKT.[3] | Unspecified Study[3] |
| GNA | MDA-MB-231 (Breast Cancer) | 0-1 µg/ml | 72h | Concentration-dependent induction of apoptosis. | Increased expression of Fas, cleaved caspase-3, -8, -9, and Bax; decreased Bcl-2 expression.[1] | Unspecified Study[1] |
| GNA | NCI-H446 & NCI-H1688 (Small-cell lung cancer) | Not specified | 24h | Dose-dependent increase in apoptosis.[4] | Upregulation of pro-apoptotic proteins.[4] | Huang et al. (2019)[4] |
Experimental Protocols
This compound-Induced Apoptosis in Cal-27 Cells (Wang X, et al. EMBO J. 2017)
-
Cell Culture: Cal-27 head and neck cancer cells were cultured in appropriate media.
-
Treatment: Cells were treated with this compound at a concentration of 2 µM for 48 hours.
-
Apoptosis Assay: Apoptosis was assessed by measuring the mitochondrial membrane potential.[1]
-
Western Blot Analysis: Protein levels of EZH2 were determined by immunoblotting to investigate the molecular mechanism.[1]
GNA-Induced Apoptosis in HT-29 Cells (Zhao et al., 2015)
-
Cell Culture: HT-29 human colon cancer cells were maintained in standard culture conditions.
-
Treatment: Cells were treated with Gambogic Acid (GA, also known as GNA) at concentrations of 1.25, 2.50, and 5.00 µmol/L for 48 hours.
-
Apoptosis Assay: Apoptosis was quantified using flow cytometry.
-
Ultrastructural Analysis: Transmission electron microscopy was used to observe apoptotic bodies and nuclear condensation and fragmentation in cells treated with 2.5 µmol/L GA for 48 hours.
GNA-Induced Apoptosis in A549/Cis Cells
-
Cell Culture: Cisplatin-resistant A549 non-small cell lung cancer cells were used.
-
Treatment: Cells were treated with Gambogenic Acid (GNA).
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution.[2]
-
Apoptosis Mechanism: The study investigated the activation of caspases 3 and 7 and the cleavage of PARP.[2]
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
The primary mechanism of this compound-induced apoptosis involves the covalent inhibition of EZH2, a histone methyltransferase. This leads to its degradation via the ubiquitin-proteasome system, mediated by the E3 ligase CHIP. The reduction in EZH2 levels results in the upregulation of the pro-apoptotic protein Bim, ultimately triggering the apoptotic cascade.[1]
References
Safety Operating Guide
Navigating the Safe Disposal of GNA002: A Comprehensive Guide for Laboratory Professionals
The proper disposal of GNA002, a potent and specific EZH2 inhibitor, is a critical aspect of laboratory safety and environmental responsibility.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste, ensuring compliance with standard safety practices.
This compound: Chemical and Safety Data
| Property | Value |
| CAS Number | 1385035-79-9 |
| Molecular Formula | C42H55NO8 |
| Molecular Weight | 701.90 g/mol |
| Storage (Stock Solutions) | -20°C for up to one month; -80°C for up to six months. |
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE) to prevent exposure.
-
Gloves: Use chemically resistant gloves.
-
Protective Clothing: A lab coat or gown is mandatory.
-
Eye/Face Protection: Safety glasses or a face shield should be worn to protect against splashes.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
1. Waste Segregation and Collection:
-
Unused/Expired Product: The pure this compound compound should be disposed of in its original container or a securely sealed, clearly labeled hazardous waste container.
-
Contaminated Labware: All disposable labware that has come into direct contact with this compound, such as pipette tips, vials, and flasks, must be collected in a designated hazardous waste container.
-
Contaminated PPE: Gloves, bench paper, and other contaminated disposable materials should be placed in a separate, clearly marked hazardous waste bag or container.
-
Aqueous Waste: All solutions containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[3][4]
2. Waste Container Labeling:
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage of Waste:
Store all this compound waste containers in a designated, secure area, away from incompatible materials. Ensure containers are tightly sealed to prevent leaks or spills.[3]
4. Arranging for Disposal:
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through regular trash or sewer systems.[3][5] The standard and recommended final disposal method for this type of chemical waste is incineration by a licensed hazardous waste management company.[5]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the following general procedure for handling chemical waste in a laboratory setting is recommended:
-
Preparation: Before starting any experiment that will generate this compound waste, prepare and label the appropriate hazardous waste containers.
-
Segregation during Experimentation: As waste is generated, immediately segregate it into the correct waste stream (e.g., solid contaminated labware, aqueous waste).
-
Final Container Sealing and Storage: Once a waste container is full, securely seal it and move it to the designated hazardous waste storage area to await pickup by the EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling GNA002
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of GNA002, a potent gambogenic acid derivative utilized in advanced cancer research. As a trusted partner in your research endeavors, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory practices.
This compound is a specific and covalent EZH2 inhibitor, playing a significant role in epigenetic research.[1][2][3][4] It is a derivative of gambogenic acid and is intended for research use only.[1][2][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the safety information for its parent compound, Gambogic Acid, and general best practices for handling potent, biologically active research chemicals.
Personal Protective Equipment (PPE) for Handling this compound
Proper personal protective equipment is paramount to ensure the safety of all laboratory personnel handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications & Rationale |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | To protect against splashes and airborne particles of the compound. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Double gloving is recommended to minimize the risk of exposure, especially during weighing and solution preparation. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn at all times in the laboratory to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential when working with this compound.
| Procedure | Step-by-Step Guidance |
| Receiving and Unpacking | - Inspect the package for any signs of damage upon receipt.- Wear appropriate PPE (lab coat, gloves, safety goggles) before opening.- Open the package in a designated area, preferably within a fume hood. |
| Storage | - Store this compound in a tightly sealed, clearly labeled container.- Keep in a cool, dry, and well-ventilated area away from incompatible materials.- Follow the supplier's specific storage temperature recommendations. |
| Preparation of Solutions | - All weighing and solution preparation must be performed in a chemical fume hood.- Use a dedicated set of spatulas and weighing boats.- this compound is soluble in DMSO.[5] |
| Spill Management | - In case of a small spill, absorb the material with an inert absorbent material.- For larger spills, evacuate the area and follow your institution's emergency procedures.- Decontaminate the spill area thoroughly with an appropriate solvent and then soap and water. |
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.- Do not dispose of down the drain or in regular trash. |
| Contaminated Materials (Gloves, Weighing Boats, etc.) | - Collect all contaminated disposable materials in a designated, sealed hazardous waste bag.- Dispose of the bag as hazardous chemical waste. |
| Empty Containers | - Rinse the empty container with a suitable solvent (e.g., DMSO) three times.- Collect the rinseate as hazardous waste.- Dispose of the rinsed container according to institutional guidelines. |
This compound Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
